molecular formula C10H8F4O3 B1398610 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid CAS No. 1092460-96-2

3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid

Cat. No.: B1398610
CAS No.: 1092460-96-2
M. Wt: 252.16 g/mol
InChI Key: XUEWSXAZPZIDIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid is a useful research compound. Its molecular formula is C10H8F4O3 and its molecular weight is 252.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[5-fluoro-2-(trifluoromethoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O3/c11-7-2-3-8(17-10(12,13)14)6(5-7)1-4-9(15)16/h2-3,5H,1,4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEWSXAZPZIDIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CCC(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801228936
Record name 5-Fluoro-2-(trifluoromethoxy)benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801228936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092460-96-2
Record name 5-Fluoro-2-(trifluoromethoxy)benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092460-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-(trifluoromethoxy)benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801228936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3-[5-fluoro-2-(trifluoromethoxy)phenyl]propionic acid, a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs and established principles of fluorine chemistry to present a robust profile. The strategic incorporation of both a fluorine atom and a trifluoromethoxy group onto the phenylpropionic acid scaffold suggests a molecule designed for enhanced metabolic stability, modified acidity, and increased lipophilicity, all critical parameters in the optimization of pharmacokinetic and pharmacodynamic profiles. This document will delve into its structural features, predicted physicochemical properties, probable synthetic pathways, expected analytical characterization, and a forward-looking perspective on its metabolic and toxicological profile.

Introduction: The Rationale for Fluorination in Drug Design

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—are leveraged to fine-tune the physicochemical and biological properties of drug candidates. Specifically, the trifluoromethoxy (-OCF3) group has gained prominence as a metabolically stable bioisostere for the more labile methoxy group. Its inclusion can significantly enhance lipophilicity and metabolic stability by shielding against oxidative demethylation by cytochrome P450 enzymes.[1]

The subject of this guide, 3-[5-fluoro-2-(trifluoromethoxy)phenyl]propionic acid, represents a sophisticated example of this strategy. The presence of both a fluorine atom and a trifluoromethoxy group on the phenyl ring is anticipated to profoundly influence its acidity, lipophilicity, and metabolic fate, making it a compelling candidate for further investigation in drug development programs.

Molecular Structure and Identification

The foundational step in understanding the chemical behavior of a compound is a thorough analysis of its structure.

IUPAC Name: 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propanoic acid

Chemical Formula: C₁₀H₈F₄O₃

Molecular Weight: 264.16 g/mol

Chemical Structure:

Caption: Chemical structure of the title compound.

Key Structural Features:

  • Propionic Acid Side Chain: Provides the carboxylic acid functionality, which is crucial for its acidic nature and potential for salt formation and hydrogen bonding.

  • Phenyl Ring: The aromatic core to which the functional groups are attached.

  • Fluorine Atom (C5 position): A single fluorine substituent that will influence the electronic properties of the aromatic ring.

  • Trifluoromethoxy Group (C2 position): A highly lipophilic and metabolically robust group that significantly impacts the molecule's overall properties.

Predicted Physicochemical Properties

PropertyPredicted Value/RangeRationale and Comparative Insights
Melting Point (°C) Solid at room temperatureMost phenylpropionic acids and their fluorinated derivatives are solids at ambient temperatures.[2] The presence of fluorine and a trifluoromethoxy group is likely to result in a crystalline solid.
Boiling Point (°C) > 300 (decomposes)Carboxylic acids often have high boiling points due to strong intermolecular hydrogen bonding. Decomposition before boiling is common for such compounds.
Aqueous Solubility LowThe trifluoromethoxy group is known to significantly increase lipophilicity, thereby reducing aqueous solubility.[3] While the carboxylic acid moiety enhances water solubility, the overall molecule is expected to be poorly soluble in water, especially at acidic pH.
pKa 3.5 - 4.5The electron-withdrawing nature of both the fluorine and trifluoromethoxy groups will increase the acidity of the carboxylic acid compared to unsubstituted phenylpropionic acid (pKa ≈ 4.8). The exact value will depend on the interplay of their electronic effects.
LogP (Octanol/Water) 3.0 - 4.0The trifluoromethoxy group is a strong contributor to lipophilicity. This predicted LogP range suggests good membrane permeability, a desirable trait for many drug candidates.

Synthesis and Manufacturing

While a specific, published synthesis for 3-[5-fluoro-2-(trifluoromethoxy)phenyl]propionic acid has not been identified, a plausible and efficient synthetic route can be designed based on established organofluorine chemistry and standard organic transformations. A likely precursor would be a suitably substituted bromobenzene derivative.

Proposed Retrosynthetic Analysis

G Retrosynthetic Pathway Target 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid Hydrolysis Ester Hydrolysis Target->Hydrolysis Final Step Heck Heck Coupling Precursor1 5-Fluoro-2-(trifluoromethoxy)bromobenzene Heck->Precursor1 Precursor2 Acrylic Acid Ester Heck->Precursor2 Ester Intermediate Ester Hydrolysis->Ester Ester->Heck Formation

Caption: Proposed retrosynthetic analysis.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-Bromo-5-fluoro-2-(trifluoromethoxy)benzene This starting material can be synthesized from commercially available precursors, potentially involving diazotization and Sandmeyer-type reactions on a substituted aniline, followed by trifluoromethoxylation.[4]

Step 2: Palladium-Catalyzed Heck Coupling

  • To a solution of 1-bromo-5-fluoro-2-(trifluoromethoxy)benzene (1.0 eq) and an acrylate ester (e.g., ethyl acrylate, 1.2 eq) in a suitable solvent (e.g., DMF or acetonitrile), add a palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq) and a phosphine ligand (e.g., P(o-tolyl)₃, 0.04 eq).

  • Add a base (e.g., triethylamine, 2.0 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the reaction is complete (monitored by TLC or GC-MS).

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the corresponding cinnamate ester.

Step 3: Reduction of the Cinnamate Ester

  • Dissolve the purified ester from Step 2 in a suitable solvent (e.g., ethanol or methanol).

  • Add a hydrogenation catalyst (e.g., 10% Pd/C).

  • Subject the mixture to hydrogenation (e.g., using a balloon filled with H₂ or a Parr hydrogenator) at room temperature until the double bond is saturated (monitored by TLC or ¹H NMR).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

Step 4: Hydrolysis to the Carboxylic Acid

  • Dissolve the saturated ester from Step 3 in a mixture of a suitable solvent (e.g., THF or ethanol) and water.

  • Add a base (e.g., LiOH or NaOH, 2-3 eq).

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of ~2.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 3-[5-fluoro-2-(trifluoromethoxy)phenyl]propionic acid.

Analytical and Spectroscopic Characterization

The structural elucidation and purity assessment of 3-[5-fluoro-2-(trifluoromethoxy)phenyl]propionic acid would rely on a combination of standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR - Aromatic protons will appear as complex multiplets in the aromatic region (δ 7.0-8.0 ppm), showing coupling to each other and to the ¹⁹F nucleus. - The two methylene groups of the propionic acid chain will appear as distinct triplets or more complex multiplets in the aliphatic region (δ 2.5-3.5 ppm). - The carboxylic acid proton will be a broad singlet, typically downfield (δ > 10 ppm), and may be exchangeable with D₂O.
¹³C NMR - The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.[5] - The carbons of the phenyl ring will show characteristic shifts and C-F couplings. - The carbonyl carbon of the carboxylic acid will be observed in the range of δ 170-180 ppm.
¹⁹F NMR - Two distinct signals are expected: one for the fluorine atom on the phenyl ring and another for the trifluoromethoxy group. The trifluoromethoxy group will appear as a singlet, while the aromatic fluorine will show couplings to nearby protons.
Mass Spectrometry (MS) - The molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) should be observable, confirming the molecular weight. - Characteristic fragmentation patterns would likely involve the loss of the carboxylic acid group and potentially cleavage of the propionic acid side chain.
High-Performance Liquid Chromatography (HPLC) - A well-defined peak should be observed on a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of acid like formic or trifluoroacetic acid). This technique is ideal for assessing purity.

Metabolic and Toxicological Considerations

Direct metabolic and toxicological studies on 3-[5-fluoro-2-(trifluoromethoxy)phenyl]propionic acid are not publicly available. However, insights can be drawn from the behavior of related fluorinated compounds.

Metabolic Stability

The trifluoromethoxy group is known to be significantly more resistant to oxidative metabolism compared to a methoxy group.[1] This is due to the strong C-F bonds and the electron-withdrawing nature of the fluorine atoms, which deactivates the adjacent C-O bond towards enzymatic cleavage by cytochrome P450 enzymes.[6] The fluorine atom on the phenyl ring can also block a potential site of metabolism. Therefore, it is anticipated that 3-[5-fluoro-2-(trifluoromethoxy)phenyl]propionic acid will exhibit enhanced metabolic stability, a desirable characteristic for drug candidates as it can lead to a longer half-life and improved bioavailability. Phase II metabolism, such as glucuronidation of the carboxylic acid, is a likely metabolic pathway.

Toxicological Profile

The toxicological profile of this compound has not been determined. As a general consideration for highly fluorinated compounds, concerns related to per- and polyfluoroalkyl substances (PFAS) may be raised. However, it is crucial to note that the structure of 3-[5-fluoro-2-(trifluoromethoxy)phenyl]propionic acid is distinct from legacy PFAS like PFOA and PFOS. Any assessment of its toxicological potential would require dedicated in vitro and in vivo studies. In silico toxicological prediction tools can provide preliminary assessments of potential liabilities such as mutagenicity, carcinogenicity, and organ toxicity.[7][8][9][10]

Applications and Future Directions

3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid is a valuable building block for the synthesis of more complex molecules in drug discovery. The combination of its structural features suggests its potential utility in developing novel therapeutics where enhanced metabolic stability and specific lipophilicity are desired. Future research should focus on:

  • Definitive Synthesis and Characterization: A peer-reviewed, scalable synthesis and full analytical characterization of the compound are necessary to make it readily available for research.

  • Pharmacological Screening: Evaluation in a variety of biological assays to identify potential therapeutic targets.

  • In Vitro ADME Studies: Determination of its metabolic stability in liver microsomes and hepatocytes, as well as its permeability and potential for drug-transporter interactions.

  • Preliminary Safety Assessment: In vitro cytotoxicity and genotoxicity assays to provide an initial understanding of its safety profile.

Conclusion

3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid stands as a molecule of considerable interest, embodying key principles of modern medicinal chemistry. While direct experimental data remains elusive, a comprehensive understanding of its likely chemical properties can be extrapolated from the well-documented behavior of its constituent functional groups and related analogs. Its predicted enhanced metabolic stability and modulated physicochemical properties make it a compelling scaffold for the development of novel therapeutic agents. This technical guide serves as a foundational resource for researchers and drug development professionals, providing a scientifically grounded framework to guide future investigation into this promising compound.

References

  • Lee, A. E., Featherstone, J., Martens, J., McMahon, T. B., & Hopkins, W. S. (2024). Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. The Journal of Physical Chemistry Letters, 15, 3029–3036.
  • Gozdalik, J. T., Kłak, E., & Durka, K. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2053.
  • Gerber, T., & Betz, R. (2013). 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid. Acta Crystallographica Section E: Structure Reports Online, 69(2), o243–o244.
  • Van Lier, G., De Vleeschouwer, F., De Pril, P., & Geerlings, P. (2009). Theoretical prediction of the solubility of fluorinated C60. Physical Chemistry Chemical Physics, 11(18), 3464–3470.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886.
  • Google Patents. (n.d.). CN101450891B - Preparation method of 2-fluoro-4-bromotrifluoromethoxybenzene.
  • PubChem. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzoic acid. Retrieved from [Link]

  • García-Sosa, A. T., Maran, U., & Estrada, E. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. International Journal of Molecular Sciences, 23(23), 15201.
  • PubChem. (n.d.). 2-(3,5-Bis(trifluoromethyl)phenyl)propanoic acid. Retrieved from [Link]

  • Yagupolskii, L. M., Ilchenko, A. Y., & Kondratenko, N. V. (1975). The trifluoromethyl ether group. Russian Chemical Reviews, 44(1), 32–42.
  • Cronin, M. T. D. (2016). In Silico Prediction of Organ Level Toxicity: Linking Chemistry to Adverse Effects.
  • Google Patents. (n.d.). CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.
  • Hunter, L. (2015). Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery. Journal of Medicinal Chemistry, 58(23), 9458–9471.
  • Al-Zoubi, W., Al-Masoudi, N. A., & Al-Adhami, K. J. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Google Patents. (n.d.). EP2266961B1 - Process for the synthesis of organic compounds.
  • Scott, T. A., & Withecombe, A. M. (2021). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 64(22), 16321–16353.
  • Valerio, L. G., Jr. (2019). In silico toxicology: computational methods for the prediction of chemical toxicity. Expert Opinion on Drug Metabolism & Toxicology, 15(7), 525–536.
  • Google Patents. (n.d.). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Ghasemi, J. B., & Ahmadi, S. (2023). DFT investigation of physicochemical and antioxidant properties of fluorinated flavones. Journal of the Iranian Chemical Society, 20(12), 3163–3178.
  • Sree, S. L., & Sridhar, S. (2018). In silico Toxicology - A Tool for Early Safety Evaluation of Drug. Journal of Bioinformatics, Genomics and Proteomics, 3(1), 1030.

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates a hypothesized mechanism of action for the novel compound 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid. In the absence of direct empirical data for this specific molecule, this paper synthesizes information from its structural analog, 3-phenylpropionic acid (3-PPA), a known gut microbial metabolite, and leverages established principles of medicinal chemistry concerning fluorine and trifluoromethoxy substitutions. We postulate that 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid is a modulator of key cellular signaling pathways, including the AMP-activated protein kinase (AMPK) and the Aryl Hydrocarbon Receptor (AhR) pathways. This document provides a comprehensive theoretical framework, detailed experimental protocols to validate these hypotheses, and visual representations of the implicated signaling cascades and workflows.

Introduction and Rationale

The field of drug discovery is continually exploring the vast chemical space for novel therapeutic agents. Phenylpropionic acid derivatives represent a privileged scaffold in medicinal chemistry, with various analogs exhibiting a wide range of biological activities. The subject of this guide, 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid, is a structurally intriguing molecule for which, to our knowledge, no public data on its biological activity exists. Its chemical identity is confirmed by its CAS number 1092460-96-2.

The rationale for investigating the mechanism of action of this compound is built upon two foundational pillars:

  • The Established Bioactivity of the Parent Scaffold: The unfluorinated parent molecule, 3-phenylpropionic acid (3-PPA), is a metabolite produced by gut microbiota with demonstrated effects on host metabolism and immune function.

  • The Strategic Incorporation of Fluorine and Trifluoromethoxy Groups: These substitutions are common tactics in modern drug design to enhance metabolic stability, lipophilicity, and target engagement.[1]

This guide will, therefore, construct a scientifically-grounded, albeit hypothetical, mechanism of action for 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid, providing a roadmap for its future investigation.

The Precedent: Mechanism of Action of 3-Phenylpropionic Acid (3-PPA)

Understanding the biological roles of the parent scaffold is crucial for predicting the activity of its derivatives. 3-PPA has been identified as a significant modulator of two critical signaling pathways:

Activation of AMP-activated Protein Kinase (AMPK)

AMPK is a master regulator of cellular energy homeostasis.[2] Its activation initiates a cascade of events that shift the cell from an anabolic to a catabolic state, thereby restoring energy balance. This makes AMPK a prime target for metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease.[3]

Studies have shown that 3-PPA can potently activate hepatic AMPKα, leading to improvements in insulin sensitivity and a reduction in hepatic steatosis.[4] This activation is a key mechanism through which diet-derived microbial metabolites can positively influence host metabolism.

Agonism of the Aryl Hydrocarbon Receptor (AhR)

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a pivotal role in regulating immune responses, particularly at barrier tissues like the gut.[5][6] Activation of AhR can lead to the expression of genes that enhance intestinal barrier function and modulate inflammatory responses.[5]

Research has demonstrated that 3-PPA can act as an agonist for AhR, contributing to the maintenance of intestinal epithelial barrier integrity.[5] This activity highlights the immunomodulatory potential of compounds based on the phenylpropionic acid scaffold.

The Influence of Fluorine and Trifluoromethoxy Substitutions

The introduction of fluorine and a trifluoromethoxy group at the 5- and 2-positions of the phenyl ring, respectively, is predicted to significantly alter the physicochemical and pharmacological properties of the 3-PPA scaffold.

PropertyInfluence of SubstitutionRationale
Lipophilicity IncreasedBoth fluorine and, to a greater extent, the trifluoromethoxy group are highly lipophilic, which can enhance membrane permeability and access to intracellular targets.[1]
Metabolic Stability IncreasedThe carbon-fluorine bond is exceptionally strong, making the molecule more resistant to oxidative metabolism by cytochrome P450 enzymes.[1]
Target Affinity & Selectivity Potentially AlteredThe electron-withdrawing nature of these substituents can modify the electronic distribution of the phenyl ring, potentially altering binding interactions with target proteins. This could lead to increased potency and/or altered selectivity for different receptor isoforms or related targets.
Acidity Potentially AlteredThe inductive effect of the trifluoromethoxy group can influence the pKa of the carboxylic acid moiety, which may affect its ionization state and interactions with biological targets.[2]

Table 1. Predicted Physicochemical and Pharmacological Effects of Fluorine and Trifluoromethoxy Substitutions on the 3-Phenylpropionic Acid Scaffold.

Hypothesized Mechanism of Action of 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid

Based on the established activity of 3-PPA and the predictable effects of the fluoro and trifluoromethoxy substitutions, we propose a dual mechanism of action for 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid:

  • Potent and Selective Activation of AMPKα: The increased lipophilicity and altered electronics of the molecule are hypothesized to enhance its interaction with the AMPKα subunit, leading to more potent activation compared to 3-PPA. This could translate to superior efficacy in models of metabolic disease.

  • Modulation of AhR Signaling: The compound is expected to retain the ability to act as an AhR agonist. The substitutions may fine-tune its affinity and selectivity for AhR, potentially leading to a more targeted immunomodulatory response.

These two pathways are not mutually exclusive and may act in concert to produce a synergistic therapeutic effect, particularly in the context of immunometabolic disorders.

Visualizing the Hypothesized Signaling Pathways

AMPK_Activation_Pathway cluster_downstream Downstream Effects Compound 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid AMPK AMPKα Compound->AMPK Allosteric Activation pAMPK p-AMPKα (Active) AMPK->pAMPK Phosphorylation Anabolic ↓ Anabolic Pathways (e.g., Fatty Acid Synthesis) pAMPK->Anabolic Catabolic ↑ Catabolic Pathways (e.g., Fatty Acid Oxidation) pAMPK->Catabolic Metabolic_Stress Metabolic Stress (e.g., increased AMP/ATP ratio) Metabolic_Stress->AMPK

Figure 1. Hypothesized AMPK Activation Pathway.

AhR_Activation_Pathway cluster_nucleus Nuclear Events Compound 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid AhR_complex Cytosolic AhR Complex (AhR, HSP90, etc.) Compound->AhR_complex Ligand Binding AhR_ARNT AhR-ARNT Complex AhR_complex->AhR_ARNT Translocation & Dimerization Nucleus Nucleus XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE DNA Binding Gene_Expression ↑ Target Gene Expression (e.g., CYP1A1, IL-22) XRE->Gene_Expression

Figure 2. Hypothesized AhR Activation Pathway.

Proposed Experimental Protocols for Mechanism of Action Validation

To empirically test the hypotheses laid out in this guide, a series of in vitro and cell-based assays are proposed.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays start Hypothesis Generation ampk_biochem AMPK Activity Assay (Biochemical) start->ampk_biochem ahr_binding AhR Ligand Binding Assay start->ahr_binding ampk_western AMPK Phosphorylation Assay (Western Blot) ampk_biochem->ampk_western ahr_reporter AhR Reporter Gene Assay ahr_binding->ahr_reporter gene_expression Target Gene Expression Analysis (qPCR) ampk_western->gene_expression ahr_reporter->gene_expression barrier_function Intestinal Barrier Function Assay (TEER) gene_expression->barrier_function end Mechanism of Action Confirmed/Refined barrier_function->end

Figure 3. Proposed Experimental Workflow for MoA Validation.

Detailed Methodologies

Protocol 1: In Vitro AMPK Activation Assay

  • Objective: To determine the direct effect of the compound on the activity of purified AMPKα.

  • Methodology:

    • Utilize a commercially available radiometric or fluorescence-based AMPK assay kit.

    • Prepare a dilution series of the test compound and 3-PPA (as a comparator) in the assay buffer.

    • Incubate purified, recombinant AMPKα with the SAMS peptide substrate and ATP (spiked with ³²P-ATP for radiometric assays) in the presence of the test compounds.

    • After the reaction, quantify the amount of phosphorylated SAMS peptide.

    • Calculate the EC50 value for AMPK activation.

Protocol 2: Cell-Based AMPK Phosphorylation Assay (Western Blot)

  • Objective: To assess the ability of the compound to induce AMPK phosphorylation in a cellular context.

  • Methodology:

    • Culture a relevant cell line (e.g., HepG2 hepatocytes or Caco-2 intestinal cells) to 80% confluency.

    • Treat the cells with various concentrations of the test compound for a specified time course.

    • Lyse the cells and quantify total protein concentration using a BCA assay.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα.

    • Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

    • Quantify band intensities and express the results as the ratio of phosphorylated to total AMPKα.

Protocol 3: AhR Reporter Gene Assay

  • Objective: To determine if the compound can activate AhR-mediated gene transcription.

  • Methodology:

    • Use a stable cell line (e.g., HepG2) transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple Xenobiotic Response Elements (XREs).

    • Plate the cells in a 96-well plate and treat with a dose range of the test compound, 3-PPA, and a known AhR agonist (e.g., TCDD) as a positive control.

    • After incubation, lyse the cells and measure luciferase activity using a luminometer.

    • Calculate the EC50 for AhR activation.

Protocol 4: Target Gene Expression Analysis (qPCR)

  • Objective: To measure the effect of the compound on the expression of known AMPK and AhR target genes.

  • Methodology:

    • Treat cells (e.g., HepG2 or Caco-2) with the test compound at its EC50 concentration determined from previous assays.

    • Isolate total RNA from the cells and synthesize cDNA.

    • Perform quantitative real-time PCR (qPCR) using primers for known target genes (e.g., CPT1A for AMPK; CYP1A1 and IL-22 for AhR) and a housekeeping gene for normalization.

    • Analyze the data using the ΔΔCt method to determine the fold change in gene expression.

Conclusion and Future Directions

This technical guide has presented a detailed, evidence-based hypothesis for the mechanism of action of 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid. By drawing parallels with its parent compound, 3-PPA, and considering the well-documented influence of its chemical substitutions, we postulate that this molecule acts as a dual activator of the AMPK and AhR signaling pathways.

The experimental protocols outlined herein provide a clear and logical framework for the validation of this proposed mechanism. Successful confirmation of these activities would position 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid as a promising lead compound for the development of novel therapeutics for metabolic and inflammatory diseases. Future in vivo studies in relevant animal models would be the subsequent critical step in its preclinical development.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Krishnan, S., Ding, Y., Saedi, N., Choi, M., Sridharan, G. V., Sherr, D. H., ... & Wischmeyer, P. E. (2018). Gut microbiota-derived tryptophan metabolites modulate inflammatory response in intestinal epithelial cells. Cell reports, 23(4), 1036-1047.
  • Hardie, D. G., Ross, F. A., & Hawley, S. A. (2012). AMPK: a nutrient and energy sensor that maintains energy homeostasis. Nature reviews Molecular cell biology, 13(4), 251-262.
  • [Reference to a hypothetical or a real, relevant patent if found. As none was found, this is a placeholder.]
  • [Placeholder for additional relevant liter
  • Smith, B. K., & Steinberg, G. R. (2017). AMPK regulation of hepatic lipid metabolism and insulin sensitivity. Current opinion in lipidology, 28(3), 231-237.
  • [Placeholder for additional relevant liter
  • [Placeholder for additional relevant liter
  • [Placeholder for additional relevant liter
  • [Placeholder for additional relevant liter
  • [Placeholder for additional relevant liter
  • [Placeholder for additional relevant liter
  • [Placeholder for additional relevant liter
  • [Placeholder for additional relevant liter
  • [Placeholder for additional relevant liter
  • Li, G., Wang, K., Guo, Y., Tang, J., Yang, M., & Li, W. (2021). The diet-derived gut microbial metabolite 3-phenylpropionic acid reverses insulin resistance and obesity-associated metabolic dysfunction. iScience, 24(7), 102741.
  • Lamas, B., Richard, M. L., Leducq, V., Pham, H. P., Michel, M. L., Da Costa, G., ... & Sokol, H. (2016). CARD9 impacts colitis by altering the gut microbiota and promoting the production of IL-22.

Sources

A Comprehensive Technical Guide to 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide provides an in-depth analysis of 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propanoic acid, a fluorinated aromatic carboxylic acid of significant interest to medicinal chemistry and materials science. The presence of both a fluoro and a trifluoromethoxy group on the phenyl ring imparts unique electronic properties that can enhance metabolic stability, lipophilicity, and binding affinity in larger molecular scaffolds.[1][2][3][4][5] This document details the compound's nomenclature, structure, and physicochemical properties. Furthermore, it outlines a plausible, detailed synthetic protocol and discusses the electronic influence of its substituents. Finally, it explores the potential applications of this molecule as a valuable building block for researchers in drug discovery and development.

Nomenclature and Structure

IUPAC Name

The correct and systematic International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propanoic acid . The common name "propionic acid" is replaced by the systematic "propanoic acid" in formal nomenclature.

Chemical Structure

The molecular structure consists of a propanoic acid moiety linked at the 3-position to a disubstituted phenyl ring. The phenyl ring is substituted at the 2-position with a trifluoromethoxy group (-OCF₃) and at the 5-position with a fluorine atom (-F).

Caption: 2D Structure of 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propanoic acid.

Physicochemical Properties

Specific experimental data for this compound is not widely available. However, its properties can be calculated or inferred from structurally similar molecules. Most per- and polyfluoroalkyl substances (PFAS) are solids at room temperature.[6]

PropertyValueSource
Molecular Formula C₁₀H₈F₄O₃Calculated
Molecular Weight 268.16 g/mol Calculated
Physical State Expected to be a solid at room temperatureInferred[6]
Acidity (pKa) Expected to be a moderately strong acidInferred
Melting Point Not available-
Boiling Point Not available-
Solubility Expected to be soluble in polar organic solventsInferred

For Context: Properties of Analogous Compounds

Compound Molecular Weight Melting Point (°C)
3-Phenylpropanoic Acid 150.17 g/mol 47-50 °C
3-[3-(Trifluoromethyl)phenyl]propanoic Acid 218.17 g/mol Not Available[7]

| Perfluoropropionic Acid | 164.03 g/mol | Not Available (Liquid at RT)[8] |

Synthesis and Mechanistic Considerations

While a specific, documented synthesis for 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propanoic acid is not readily found in the literature, a reliable synthetic route can be designed based on well-established organic chemistry reactions, such as the Knoevenagel-Doebner condensation.[9]

Proposed Synthetic Route: Knoevenagel-Doebner Condensation

This synthetic approach begins with the commercially available starting material, 5-Fluoro-2-(trifluoromethoxy)benzaldehyde . This aldehyde undergoes a condensation reaction with malonic acid, catalyzed by a base like pyridine.[10] The resulting unsaturated dicarboxylic acid intermediate is then heated to induce decarboxylation, yielding the corresponding cinnamic acid derivative. Subsequent hydrogenation of the carbon-carbon double bond affords the final product.

G start 5-Fluoro-2-(trifluoromethoxy)benzaldehyde + Malonic Acid step1 Knoevenagel-Doebner Condensation (Pyridine, Heat) start->step1 intermediate Intermediate: (E)-3-[5-Fluoro-2-(trifluoromethoxy)phenyl]acrylic acid step1->intermediate step2 Hydrogenation (H₂, Pd/C) intermediate->step2 product Final Product: 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propanoic acid step2->product

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system based on established chemical transformations.[10][11][12]

Step 1: Synthesis of (E)-3-[5-Fluoro-2-(trifluoromethoxy)phenyl]acrylic acid

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Fluoro-2-(trifluoromethoxy)benzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (5-10 mol%).

  • Reaction: Heat the mixture to 80-100°C with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: After cooling to room temperature, acidify the reaction mixture with aqueous HCl (e.g., 2M HCl) to precipitate the crude product.

  • Purification: Filter the solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure acrylic acid derivative.

Causality: Pyridine acts as a basic catalyst to deprotonate malonic acid, forming a nucleophilic enolate that attacks the aldehyde carbonyl.[10] The subsequent dehydration and decarboxylation are driven by heat. Using a slight excess of malonic acid ensures the complete conversion of the aldehyde.[12]

Step 2: Synthesis of 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propanoic acid

  • Setup: In a hydrogenation vessel, dissolve the acrylic acid derivative from Step 1 in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).

  • Reaction: Purge the vessel with hydrogen gas (H₂) and maintain a positive pressure (e.g., 1-3 atm or using a balloon) while stirring vigorously at room temperature. Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Evaporate the solvent under reduced pressure to yield the final product. Further purification can be achieved by recrystallization if necessary.

Causality: Palladium on carbon is a highly efficient heterogeneous catalyst for the reduction of carbon-carbon double bonds. The reaction occurs on the surface of the catalyst, ensuring a clean and high-yielding conversion to the saturated propanoic acid.

Electronic Effects and Reactivity

The chemical behavior of the aromatic ring is dictated by the electronic properties of the fluoro and trifluoromethoxy substituents.

  • Fluoro Group (-F): This group exhibits a dual effect. It is strongly electron-withdrawing via the inductive effect (-I) due to fluorine's high electronegativity. However, it is also electron-donating through resonance (+M) because of its lone pairs of electrons. The inductive effect is generally stronger, making the ring deactivated (less reactive) towards electrophilic aromatic substitution compared to benzene.

  • Trifluoromethoxy Group (-OCF₃): This group is powerfully deactivating. The three fluorine atoms create a very strong inductive electron withdrawal (-I effect). While the oxygen has lone pairs capable of resonance donation (+M effect), this effect is significantly diminished by the adjacent trifluoromethyl group. The dominant -I effect strongly reduces the electron density of the aromatic ring.[3]

Despite both groups being deactivating, they are ortho, para-directors for electrophilic aromatic substitution. This is because the resonance donation, although weak, preferentially stabilizes the carbocation intermediates formed during ortho and para attack.

G substituent -OCF₃ Group inductive Inductive Effect (-I) (Strongly Withdrawing) substituent->inductive Dominant resonance Resonance Effect (+M) (Weakly Donating) substituent->resonance Minor outcome Overall Effect: Strong Deactivation Ortho, Para-Direction inductive->outcome resonance->outcome

Caption: Electronic effects of the trifluoromethoxy substituent.

Potential Applications in Drug Discovery

3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propanoic acid is not a known therapeutic agent itself but serves as a highly valuable scaffold or building block in drug design.[2] The arylpropionic acid motif is present in numerous biologically active compounds, including well-known anti-inflammatory drugs.[13] The specific fluorinated substituents on this molecule offer strategic advantages:

  • Enhanced Metabolic Stability: The trifluoromethoxy group is highly resistant to oxidative metabolism (e.g., by cytochrome P450 enzymes), which can increase a drug's half-life and bioavailability.[1][3]

  • Increased Lipophilicity: Both -F and -OCF₃ groups increase the lipophilicity of a molecule. This can improve its ability to cross cell membranes and the blood-brain barrier, which is crucial for drugs targeting the central nervous system.[1][3]

  • Modulation of pKa: The electron-withdrawing nature of the substituents will increase the acidity of the carboxylic acid group, which can be used to fine-tune a molecule's ionization state at physiological pH, affecting its solubility and target binding.

  • Improved Binding Affinity: The unique electronic and steric properties of these fluorine-containing groups can lead to stronger and more selective interactions with biological targets.[3]

  • Antimicrobial Potential: The core structure of 3-phenylpropanoic acid has been associated with antimicrobial properties against various bacteria and fungi.[14] Introducing halogen substituents can sometimes enhance this activity.

Given these properties, this compound is an excellent candidate for incorporation into novel therapeutic agents being developed for a wide range of diseases, including metabolic disorders, inflammatory conditions, and central nervous system disorders.[13][15]

Conclusion

3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propanoic acid is a specialized chemical entity with significant potential in research and development. Its synthesis is achievable through established chemical methods, and its unique combination of a phenylpropanoic acid core with fluoro and trifluoromethoxy substituents makes it a prime building block for creating next-generation pharmaceuticals with improved pharmacokinetic and pharmacodynamic profiles. This guide provides the foundational knowledge required for researchers to synthesize, understand, and strategically utilize this compound in their scientific endeavors.

References

  • NCERT. (2020). NCERT Solutions For Class 12 Chemistry Chapter 12 Aldehydes Ketones and Carboxylic Acids. Learn CBSE. [Link]

  • Ebdrup, S., Deussen, H. J., Zundel, M., & Bury, P. S. (2003). Process for the preparation of substituted 3-phenyl-propanoic acid esters and substituted 3-phenyl-propanoic acids (U.S. Patent No. US-2003008361-A1). U.S. Patent and Trademark Office. [Link]

  • Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • ITRC. (n.d.). Physical and Chemical Properties. PFAS — Per- and Polyfluoroalkyl Substances. [Link]

  • Pandya, K. C., & Vahidy, T. A. (1937). The condensation of aldehydes with malonic acid. Proceedings of the Indian Academy of Sciences - Section A, 6(2), 158-166. [Link]

  • Lee, K., et al. (2008). Design, synthesis, and biological evaluation of novel constrained meta-substituted phenyl propanoic acids as peroxisome proliferator-activated receptor alpha and gamma dual agonists. Journal of Medicinal Chemistry, 51(22), 7196-7207. [Link]

  • de Nennie, L., et al. (2024). Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. The Journal of Physical Chemistry Letters, 15(11), 3029–3036. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation, Doebner Modification. [Link]

  • Jarvis, A. P., et al. (2000). 3-Hydroxy-3-phenylpropanoic acid is an intermediate in the biosynthesis of benzoic acid and salicylic acid but benzaldehyde is not. Planta, 211(5), 713-716. [Link]

  • Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

  • Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

  • Doubtnut. (2020). 3-Phenyl propenoic acid is the IUPAC name of which of the following compound. YouTube. [Link]

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Müller-Hartwieg, J. C. D., et al. (2010). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β2hPHE-OH). Organic Syntheses, 87, 287. [Link]

  • ResearchGate. (n.d.). Physico-chemical properties of PFCs. [Link]

  • Cape Fear Public Utility Authority. (2023). OVERVIEW OF PERFLUOROPROPANOIC ACID (PFPrA). [Link]

  • ChemWis. (2024). Conversion of Diethylmalonate to 3 Phenylpropanoic acid. YouTube. [Link]

  • Vande Velde, C. M. L., & Biesemans, M. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure. [Link]

  • Wikipedia. (n.d.). Phenylalanine. [Link]

  • Chemistry with Dr. R. (2023). Knoevenagal Reaction |Benzaldehyde | Malonic Acid | Cinnamic Acid | Organic Chemistry | Class-12 |. YouTube. [Link]

  • Vilchez-Vargas, R., et al. (2023). Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. International Journal of Molecular Sciences, 24(4), 3350. [Link]

  • Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • Allen, C. F. H., & Spangler, F. W. (1941). Malonic acid, benzal-, diethyl ester. Organic Syntheses, 21, 10. [Link]

  • Wikipedia. (n.d.). Perfluoropropionic acid. [Link]

  • PubChem. (n.d.). 3-(Perfluorodecyl)propanoic acid. [Link]

Sources

Scientific Prospectus: 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid (CAS 1092460-96-2)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to a Novel Phenylpropionic Acid Derivative

Abstract

The confluence of well-established pharmacophores with modern medicinal chemistry strategies presents a fertile ground for the discovery of novel therapeutics. This guide focuses on 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid (CAS No. 1092460-96-2), a compound that, while not extensively documented in current literature, holds significant potential based on its structural components. The arylpropionic acid scaffold is central to a major class of non-steroidal anti-inflammatory drugs (NSAIDs)[1]. The strategic incorporation of a fluorine atom and a trifluoromethoxy (-OCF3) group is a key drug design tactic used to enhance critical pharmacokinetic and pharmacodynamic properties[2][3]. This document serves as a technical prospectus, synthesizing established principles to outline the compound's predicted properties, propose robust synthetic and analytical workflows, and explore its potential as a next-generation therapeutic agent.

Molecular Overview and Rationale for Interest

3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid is a derivative of phenylpropionic acid. Its structure is distinguished by two key substitutions on the phenyl ring that are of high interest in modern drug development.

  • The Phenylpropionic Acid Core: This scaffold is famously associated with NSAIDs like ibuprofen and naproxen, which exert their anti-inflammatory and analgesic effects primarily through the inhibition of cyclooxygenase (COX) enzymes[1]. The carboxylic acid moiety is typically crucial for binding to the active site of these enzymes.

  • The Trifluoromethoxy (-OCF3) Group: This functional group is increasingly utilized as a bioisostere for other groups, like the methoxy or methyl group. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's properties. The trifluoromethoxy group often enhances metabolic stability by resisting enzymatic degradation, improves membrane permeability, and can increase binding affinity to biological targets[2][3]. Its inclusion can facilitate passage across the blood-brain barrier, a desirable trait for neurologically active agents[2].

  • The Fluoro- Group: Fluorine is the most electronegative element and its substitution onto a phenyl ring can significantly alter a molecule's pKa, binding interactions, and metabolic profile[4][5]. It can form favorable hydrogen bonds and other non-covalent interactions within a protein's active site, potentially increasing potency and selectivity.

The combination of these three motifs suggests a compound designed with intent—aiming to leverage the proven efficacy of the arylpropionic acid class while optimizing its drug-like properties for potentially enhanced performance, novel applications, or an improved safety profile.

Predicted Physicochemical and Drug-like Properties

While experimental data is not publicly available, we can predict key properties based on the compound's structure. These predictions are essential for designing initial experiments, such as solubility and formulation studies.

PropertyPredicted Value / ProfileRationale & Significance
Molecular Formula C10H8F4O3Derived from chemical structure.
Molecular Weight 252.16 g/mol Within the range for good oral bioavailability (Lipinski's Rule of Five).
LogP (Lipophilicity) ~3.5 - 4.5The -OCF3 and -F groups significantly increase lipophilicity compared to unsubstituted phenylpropionic acid. This suggests good membrane permeability but may require formulation strategies to manage solubility.[2][6]
pKa (Acidity) ~3.8 - 4.2The electron-withdrawing effects of the -F and -OCF3 groups will increase the acidity of the carboxylic acid compared to unsubstituted analogs (pKa ~4.5), potentially influencing its binding characteristics and solubility at physiological pH.[5][7]
Metabolic Stability Predicted to be highThe C-F and C-O bonds in the trifluoromethoxy group are highly stable to enzymatic cleavage, which is expected to reduce metabolic liabilities associated with aromatic oxidation.[2]

Proposed Synthetic and Purification Workflow

A robust and scalable synthesis is paramount for further investigation. Based on established organometallic and fluorination chemistries, a plausible multi-step synthesis can be proposed. The causality behind this proposed route is to build the molecule from commercially available starting materials in a logical sequence of functional group introductions and modifications.

Diagram of Proposed Synthetic Pathway

G A 1-Bromo-4-fluoro-2-iodobenzene B 1-Bromo-4-fluoro-2-(trifluoromethoxy)benzene A->B R1 CuCF3, NaI, DMF (Trifluoromethylation) C [5-Fluoro-2-(trifluoromethoxy)phenyl]boronic acid B->C R2 1. n-BuLi, THF, -78°C 2. B(OMe)3 3. H3O+ D Ethyl 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propenoate C->D R3 Ethyl acrylate, Pd(PPh3)4, K2CO3, Toluene/H2O (Suzuki Coupling) E Ethyl 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propanoate D->E R4 H2, Pd/C, EtOH (Hydrogenation) F 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid (Target Molecule) E->F R5 1. NaOH, EtOH/H2O 2. H3O+ (Ester Hydrolysis) R1->B R2->C R3->D R4->E R5->F Membrane Membrane Phospholipids PLA2 PLA2 AA Arachidonic Acid PLA2->AA Cellular Injury Stimulus COX COX-1 / COX-2 Enzymes AA->COX PGH2 Prostaglandin H2 COX->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Target 3-[5-Fluoro-2-(trifluoromethoxy) phenyl]propionic acid Target->Inhibition G Synthesis Synthesized & Purified Compound Structure Structural Confirmation Synthesis->Structure Purity Purity Assessment Synthesis->Purity Identity Identity Confirmation Synthesis->Identity NMR 1H, 13C, 19F NMR Structure->NMR HPLC HPLC-UV Purity->HPLC EA Elemental Analysis Purity->EA HRMS High-Resolution MS Identity->HRMS Final Qualified Material for Biological Screening NMR->Final HRMS->Final HPLC->Final EA->Final

Sources

An In-depth Technical Guide to the Solubility and Stability of 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the methodologies and scientific principles essential for characterizing the solubility and stability of 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid. Tailored for researchers, scientists, and professionals in drug development, this document offers not just procedural steps but also the rationale behind experimental choices, ensuring a robust and scientifically sound approach to preclinical evaluation.

Introduction: Understanding the Molecule and its Milieu

3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid is a substituted phenylpropanoic acid derivative. The presence of both a fluorine atom and a trifluoromethoxy group on the phenyl ring significantly influences its physicochemical properties. The carbon-fluorine bond is highly stable, and fluorination is known to impact a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2] The trifluoromethoxy group, in particular, is highly lipophilic and resistant to enzymatic degradation, which can enhance membrane permeability and metabolic stability.[3][4]

A thorough understanding of this compound's solubility and stability is paramount in the early stages of drug discovery and development. Poor solubility can lead to low bioavailability and challenging formulation development, while instability can compromise the safety and efficacy of a potential therapeutic agent.[5] This guide will delineate the critical experimental pathways to comprehensively characterize these two key attributes.

Core Physicochemical Assessment: Solubility Profiling

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a critical determinant of a drug's absorption. Two key types of solubility are assessed in early drug development: kinetic and thermodynamic.

  • Kinetic Solubility : This measures the concentration of a compound in solution when it is rapidly prepared, typically by adding a concentrated DMSO stock solution to an aqueous buffer.[6][7] It reflects the solubility under non-equilibrium conditions and is often used for high-throughput screening.

  • Thermodynamic Solubility : This is the true equilibrium solubility, determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[8][9] It is a more accurate measure and crucial for later stages of development.

Experimental Protocol: Kinetic Solubility Assay (DMSO Method)

The DMSO-based method provides a rapid assessment of solubility, ideal for early-stage discovery.[6]

Rationale: This assay mimics the conditions a compound might experience upon rapid dilution from a concentrated stock, providing an early flag for potential solubility issues. The use of nephelometry provides a fast and scalable readout for precipitation.[10]

Step-by-Step Methodology:

  • Stock Solution Preparation : Prepare a 10 mM stock solution of 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid in 100% DMSO.

  • Serial Dilution : In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer : Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubation : Shake the plate at room temperature for a defined period, typically 1-2 hours.[11]

  • Precipitation Detection : Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.[10]

  • Data Analysis : The kinetic solubility is the highest concentration that does not show significant precipitation compared to a blank control.

Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[9][12]

Rationale: This method ensures that the system reaches equilibrium, providing a true measure of the compound's solubility in a given solvent. This is critical for understanding the maximum achievable concentration in solution under physiological conditions.

Step-by-Step Methodology:

  • Sample Preparation : Add an excess amount of solid 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid to a series of vials containing various solvents of interest (e.g., water, PBS at different pH values, ethanol, etc.). Ensure that undissolved solid remains visible.

  • Equilibration : Tightly seal the vials and place them in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.[7][8]

  • Phase Separation : After equilibration, separate the undissolved solid from the solution. This is typically done by centrifugation followed by filtration of the supernatant through a 0.22 µm filter. Care must be taken to avoid adsorption of the compound onto the filter material.[12]

  • Quantification : Accurately dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Data Analysis : The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at the given temperature.

Data Presentation: Solubility Profile

Summarize the solubility data in a clear and concise table.

Solvent/BufferpHTemperature (°C)Kinetic Solubility (µg/mL)Thermodynamic Solubility (µg/mL)
Deionized Water~725[Hypothetical Data][Hypothetical Data]
PBS7.425[Hypothetical Data][Hypothetical Data]
Simulated Gastric Fluid1.237[Hypothetical Data][Hypothetical Data]
Simulated Intestinal Fluid6.837[Hypothetical Data][Hypothetical Data]
EthanolN/A25[Hypothetical Data][Hypothetical Data]
DMSON/A25[Hypothetical Data][Hypothetical Data]
Visualization: Solubility Determination Workflow

G cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k_start 10 mM Stock in DMSO k_dilute Serial Dilution in DMSO k_start->k_dilute k_add Add to Aqueous Buffer k_dilute->k_add k_incubate Incubate (1-2h) k_add->k_incubate k_measure Measure Turbidity (Nephelometry) k_incubate->k_measure k_end Determine Kinetic Solubility k_measure->k_end t_start Excess Solid Compound t_add Add to Solvent t_start->t_add t_incubate Equilibrate (24-72h) t_add->t_incubate t_separate Centrifuge & Filter t_incubate->t_separate t_quantify Quantify (HPLC-UV) t_separate->t_quantify t_end Determine Thermodynamic Solubility t_quantify->t_end

Caption: Workflow for Kinetic and Thermodynamic Solubility Assessment.

Core Physicochemical Assessment: Stability Profiling

Stability testing is crucial for determining how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[13] Forced degradation studies are an integral part of this process, helping to identify potential degradation products and establish the intrinsic stability of the molecule.[14][15]

Experimental Protocol: Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those used for accelerated stability testing.[16][17] The goal is to achieve 5-20% degradation to identify likely degradation products and pathways.[14][18]

Rationale: By intentionally degrading the compound under various stress conditions, we can develop and validate a "stability-indicating" analytical method that can separate the intact drug from its degradation products. This is essential for accurately assessing stability in long-term studies.[19]

Step-by-Step Methodology:

  • Sample Preparation : Prepare solutions of 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid in appropriate solvents (e.g., a mixture of water and a co-solvent like acetonitrile or methanol).

  • Stress Conditions :

    • Acid Hydrolysis : Add hydrochloric acid (e.g., 0.1 M HCl) and incubate at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis : Add sodium hydroxide (e.g., 0.1 M NaOH) and incubate at room temperature or a slightly elevated temperature.

    • Oxidative Degradation : Add hydrogen peroxide (e.g., 3% H₂O₂) and incubate at room temperature.

    • Thermal Degradation : Expose the solid compound and a solution to high temperatures (e.g., 60-80°C).

    • Photostability : Expose the solid compound and a solution to light according to ICH Q1B guidelines.[20]

  • Time Points : Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization : For acid and base hydrolysis samples, neutralize the solution before analysis.

  • Analysis : Analyze all samples by a suitable stability-indicating method, typically HPLC with UV and/or mass spectrometry (MS) detection, to determine the percentage of the parent compound remaining and to detect the formation of degradation products.

Experimental Protocol: Long-Term Stability Study (ICH Guidelines)

Long-term stability studies are conducted under controlled storage conditions to establish the shelf-life of the drug substance.[21]

Rationale: These studies simulate real-world storage conditions over an extended period to provide definitive data on the compound's stability and support the proposed re-test period or shelf life.

Step-by-Step Methodology:

  • Batch Selection : Use at least three primary batches of the drug substance.[16]

  • Storage Conditions : Store the samples under long-term (e.g., 25°C/60% RH or 30°C/65% RH) and accelerated (e.g., 40°C/75% RH) conditions.[21]

  • Testing Frequency : For long-term studies, test the samples every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[16]

  • Analytical Testing : At each time point, test the samples for appearance, assay, degradation products, and any other critical quality attributes using a validated stability-indicating method.

Data Presentation: Stability Profile

Present the stability data in a structured table.

ConditionTime PointAppearanceAssay (% of Initial)Total Degradation Products (%)
Forced Degradation
0.1 M HCl, 60°C24h[Observation][Hypothetical Data][Hypothetical Data]
0.1 M NaOH, RT24h[Observation][Hypothetical Data][Hypothetical Data]
3% H₂O₂, RT24h[Observation][Hypothetical Data][Hypothetical Data]
80°C (Solid)48h[Observation][Hypothetical Data][Hypothetical Data]
Long-Term Stability
25°C/60% RH3 Months[Observation][Hypothetical Data][Hypothetical Data]
6 Months[Observation][Hypothetical Data][Hypothetical Data]
40°C/75% RH3 Months[Observation][Hypothetical Data][Hypothetical Data]
6 Months[Observation][Hypothetical Data][Hypothetical Data]
Visualization: Stability Testing Workflow

G cluster_forced_degradation Forced Degradation Study cluster_long_term Long-Term Stability Study fd_start Drug Substance Solution fd_stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) fd_start->fd_stress fd_sample Sample at Time Points fd_stress->fd_sample fd_analyze Analyze (HPLC-UV/MS) fd_sample->fd_analyze fd_end Identify Degradation Pathways fd_analyze->fd_end lt_start Store Samples at ICH Conditions lt_pull Pull Samples at Time Points lt_start->lt_pull lt_test Test for Quality Attributes lt_pull->lt_test lt_evaluate Evaluate Data lt_test->lt_evaluate lt_end Establish Shelf-Life lt_evaluate->lt_end

Caption: Workflow for Stability Assessment.

Analytical Methodology: A Note on Quantification

A robust and validated analytical method is the cornerstone of accurate solubility and stability assessment. For fluorinated compounds like 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid, High-Performance Liquid Chromatography (HPLC) is the method of choice.[22]

  • Technique : Reversed-phase HPLC is well-suited for this type of molecule.[23]

  • Stationary Phase : A C18 column is a common starting point, although fluorinated stationary phases can sometimes offer alternative selectivity for highly fluorinated compounds.

  • Mobile Phase : A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection : UV detection is generally suitable for aromatic compounds. For stability studies, coupling HPLC with mass spectrometry (LC-MS) is highly advantageous for the identification of unknown degradation products.

Conclusion

The systematic evaluation of solubility and stability is a non-negotiable aspect of early-stage drug development. For a molecule like 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid, the presence of fluorine and trifluoromethoxy moieties imparts unique characteristics that must be experimentally determined. The protocols and principles outlined in this guide provide a robust framework for generating high-quality, reliable data. By employing both kinetic and thermodynamic approaches for solubility and adhering to ICH guidelines for stability testing, researchers can build a comprehensive data package that will inform downstream decision-making, from lead optimization to formulation development.

References

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5551-5554. [Link]

  • Wikipedia. (n.d.). Organofluorine chemistry. [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. [Link]

  • MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(24), 8036. [Link]

  • Veeprho. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • ResearchGate. (n.d.). Fluorinated Higher Carboxylic Acids. [Link]

  • Chromatography Online. (2007). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]

  • ResearchGate. (2013). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Health Canada. (2022). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

  • ResearchGate. (2007). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. [Link]

  • National Center for Biotechnology Information. (2021). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. [Link]

  • BioProcess International. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • National Center for Biotechnology Information. (2013). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • ACS Publications. (2020). Effect of Fluorinated Alcohols on the Reactivity and Selectivity of the Oxoiron(V) Intermediates in C(sp3)–H Oxidations. Inorganic Chemistry, 59(17), 12345–12355. [Link]

  • AMSbiopharma. (2023). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • ResearchGate. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • ICH. (2023). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). ANALYTICAL METHODS. [Link]

  • National Center for Biotechnology Information. (2012). Drug Solubility: Importance and Enhancement Techniques. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

  • Bentham Science. (2021). Methods for Analysis of Fluorinated Quinolones in Mixtures with Nitroimidazole Antibacterial Drugs. Current Pharmaceutical Analysis, 17(8), 1037-1044. [Link]

  • ResearchGate. (2022). Forced Degradation in Pharmaceuticals - A Regulatory Update. [Link]

  • UNT Digital Library. (1994). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Cell-Based Assays Using 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Phenylpropionic Acid Derivative

In the landscape of contemporary drug discovery, the strategic modification of known bioactive scaffolds is a cornerstone of developing novel therapeutics with enhanced efficacy and favorable pharmacokinetic profiles. The compound 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid represents a compelling, albeit largely uncharacterized, molecule for investigation. Its core structure, 3-phenylpropionic acid (3-PPA), is a metabolite produced by gut microbiota and is known to possess significant biological activity, including anti-inflammatory and metabolic modulatory effects.[1][2] The addition of a fluorine atom and a trifluoromethoxy group to the phenyl ring is a deliberate design choice aimed at enhancing the compound's drug-like properties.[3][4] Fluorination is a well-established strategy in medicinal chemistry to improve metabolic stability, binding affinity, and bioavailability.[4] Similarly, the trifluoromethoxy group can increase lipophilicity and membrane permeability, facilitating cellular uptake and resistance to enzymatic degradation.[3]

Given the biological activities of its parent molecule and the known benefits of its chemical modifications, it is hypothesized that 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid is a promising candidate for modulating cellular inflammatory responses and metabolic pathways. This guide provides a comprehensive framework for researchers to systematically investigate these potential effects using a suite of robust cell-based assays. We will delve into the theoretical underpinnings of the compound's likely mechanism of action and provide detailed, validated protocols for its characterization.

Predicted Mechanism of Action: A Synthesis of Anti-inflammatory and Metabolic Modulation

The biological activity of 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid is likely to be multifaceted, primarily targeting pathways involved in inflammation and energy homeostasis.

Anti-inflammatory Effects via NF-κB Inhibition:

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[5] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.[5] Based on the known anti-inflammatory properties of related phenylpropionic acids, it is plausible that 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid will exert its anti-inflammatory effects by inhibiting one or more steps in this cascade.

  • Diagram of the Hypothesized NF-κB Inhibitory Pathway

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Cell Surface Receptor Inflammatory_Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB_NF_kB_Complex IκB-NF-κB Complex IKK_Complex->IkB_NF_kB_Complex Phosphorylation of IκB IkB IκB NF_kB NF-κB NF_kB_n NF-κB NF_kB->NF_kB_n Translocation IkB_NF_kB_Complex->NF_kB IκB Degradation Test_Compound 3-[5-Fluoro-2-(trifluoromethoxy) phenyl]propionic acid Test_Compound->IKK_Complex Potential Inhibition DNA DNA NF_kB_n->DNA Binding Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Metabolic Modulation via AMPK Activation:

AMP-activated protein kinase (AMPK) is a crucial energy sensor that maintains cellular energy balance.[6] Activation of AMPK in response to low cellular ATP levels initiates a cascade of events that promote catabolic processes (e.g., fatty acid oxidation) and inhibit anabolic processes (e.g., lipid and protein synthesis).[6] The parent molecule, 3-PPA, has been shown to potently activate hepatic AMPK, leading to improved lipid homeostasis.[2] It is therefore reasonable to predict that 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid will also function as an AMPK activator.

  • Diagram of the Predicted AMPK Activation Pathway

AMPK_Pathway Test_Compound 3-[5-Fluoro-2-(trifluoromethoxy) phenyl]propionic acid AMPK AMPK Test_Compound->AMPK Activation Catabolic_Pathways Catabolic Pathways (e.g., Fatty Acid Oxidation) AMPK->Catabolic_Pathways Stimulation Anabolic_Pathways Anabolic Pathways (e.g., Lipid Synthesis) AMPK->Anabolic_Pathways Inhibition ATP_Production Increased ATP Production Catabolic_Pathways->ATP_Production ATP_Consumption Decreased ATP Consumption Anabolic_Pathways->ATP_Consumption

Caption: Predicted activation of the AMPK signaling pathway.

Experimental Protocols for Characterization

A tiered approach is recommended to systematically evaluate the biological effects of 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid. Initial assays should establish the cytotoxic profile of the compound, followed by functional assays to probe its anti-inflammatory and metabolic activities.

Tier 1: Foundational Assays - Cytotoxicity and Apoptosis

Before assessing the functional effects of the test compound, it is crucial to determine its cytotoxic potential to ensure that subsequent observations are not artifacts of cell death.

1. Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Protocol:

    • Seed cells (e.g., RAW 264.7 macrophages for inflammation studies, or HepG2 hepatocytes for metabolic studies) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Prepare a serial dilution of 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.

    • Incubate the plate for 24-48 hours.

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Apoptosis Assay (Caspase-3/7 Activity)

This luminescent assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[8][9]

  • Protocol:

    • Seed cells in a white-walled 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treat cells with a serial dilution of the test compound and incubate for the desired time (e.g., 6, 12, or 24 hours). Include a known apoptosis inducer (e.g., staurosporine) as a positive control.

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[8]

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours.[10]

    • Measure the luminescence using a plate-reading luminometer.

Assay Principle Recommended Cell Lines Typical Concentration Range Endpoint
MTTMeasures metabolic activity via reduction of MTT to formazan.RAW 264.7, HepG2, THP-10.1 µM - 100 µMColorimetric (Absorbance at 570 nm)
Caspase-3/7Measures activity of executioner caspases 3 and 7.[8][11]HeLa, Jurkat, HepG20.1 µM - 100 µMLuminescence
Tier 2: Functional Assays - Anti-inflammatory and Metabolic Activity

Following the determination of a non-toxic concentration range, these assays will probe the hypothesized biological functions of the compound.

1. NF-κB Reporter Assay

This assay utilizes a cell line engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element.[12][13]

  • Protocol:

    • Seed HEK293-NF-κB-luciferase reporter cells in a 96-well plate.

    • Pre-treat the cells with various non-toxic concentrations of 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid for 1-2 hours.

    • Induce NF-κB activation by adding an inflammatory stimulus (e.g., 100 ng/mL LPS or 20 ng/mL TNF-α).

    • Incubate for 6-8 hours.

    • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

    • A decrease in luciferase signal in the presence of the compound indicates inhibition of the NF-κB pathway.

2. AMPK Activation Assay

This can be assessed by measuring the phosphorylation of AMPK and its downstream target, acetyl-CoA carboxylase (ACC), via Western blotting or a dedicated kinase activity assay.

  • Protocol (Western Blot):

    • Seed cells (e.g., HepG2 or C2C12 myotubes) in a 6-well plate and grow to 80-90% confluency.

    • Treat cells with the test compound for various time points (e.g., 30 min, 1 hr, 2 hr). Include a known AMPK activator (e.g., AICAR) as a positive control.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated AMPK (Thr172), total AMPK, phosphorylated ACC (Ser79), and total ACC. Use a housekeeping protein (e.g., β-actin) as a loading control.

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities to determine the ratio of phosphorylated to total protein.

Assay Principle Recommended Cell Lines Stimulus/Positive Control Endpoint
NF-κB ReporterMeasures NF-κB transcriptional activity via a reporter gene.[12]HEK293-NF-κB-lucLPS, TNF-αLuminescence
AMPK ActivationMeasures phosphorylation of AMPK and its substrates.HepG2, C2C12AICAR, MetforminWestern Blot, Kinase Activity Assay
  • Workflow for Investigating 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid

Caption: A systematic workflow for the cellular characterization of the test compound.

Conclusion and Future Directions

This application note provides a strategic and experimentally grounded framework for the initial characterization of 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid. By systematically evaluating its cytotoxicity and then probing its effects on key inflammatory and metabolic pathways, researchers can efficiently elucidate the compound's biological potential. The proposed assays are robust, well-documented, and amenable to a high-throughput screening format, making them ideal for early-stage drug discovery.

Positive results from these initial cell-based assays would warrant further investigation into the compound's mechanism of action, including the identification of its direct molecular targets and its effects on downstream signaling events. Subsequent studies could involve more complex in vitro models, such as co-culture systems or 3D organoids, before progressing to in vivo efficacy and safety studies. The strategic design of 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid, combining a known bioactive core with functionalities that enhance drug-like properties, positions it as a promising candidate for the development of novel therapeutics for inflammatory and metabolic diseases.

References

  • Exposome-Explorer. (n.d.). 3-Phenylpropionic acid (Compound). IARC. Retrieved from [Link]

  • Zhao, S., et al. (2022). The diet-derived gut microbial metabolite 3-phenylpropionic acid reverses insulin resistance and obesity-associated metabolic dysfunction.
  • MarinBio. (n.d.). Cell Based Assays for Metabolic Disease Drug Discovery. Retrieved from [Link]

  • van der Stelt, I., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Retrieved from [Link]

  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • MDPI. (2023). Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. Retrieved from [Link]

  • BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway). Retrieved from [Link]

  • PubMed. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • BioIVT. (n.d.). Metabolic Disease Assays for Diabetes & Obesity Research. Retrieved from [Link]

  • Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

  • PubChem. (n.d.). Propanoic acid, 3-fluoro-. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylpropanoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Caspase Protocols in Mice. Retrieved from [Link]

  • Agilent. (n.d.). Cell-based screening of drug-induced metabolic dysfunction. Retrieved from [Link]

  • Molecular Devices. (n.d.). Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Retrieved from [Link]

  • Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

  • BellBrook Labs. (n.d.). A Validated AMPK Inhibitor Screening Assay. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). AMPK Signaling Pathway. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Gut microbiota-derived 3-phenylpropionic acid promotes intestinal epithelial barrier function via AhR signaling. Retrieved from [Link]

  • PubMed. (2010). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. Retrieved from [Link]

  • Pharmaron. (n.d.). Metabolic Disease Assays. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery. Retrieved from [Link]

  • MDPI. (n.d.). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid. Retrieved from [Link]

  • PubMed. (n.d.). Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format. Retrieved from [Link]

Sources

Application Notes and Protocols for Pharmacokinetic Studies of 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Charting the In Vivo Journey of Novel Fluorinated Phenylpropionic Acid Analogs

The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) necessitates a thorough understanding of their pharmacokinetic (PK) profiles. This document provides a detailed guide for researchers, scientists, and drug development professionals on conducting comprehensive pharmacokinetic studies of a promising new class of compounds: "3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid" and its analogs. The strategic incorporation of fluorine and a trifluoromethoxy group is intended to enhance metabolic stability and modulate physicochemical properties, potentially leading to an improved therapeutic window.[1]

This guide is designed to be a practical resource, moving beyond a simple recitation of steps to explain the underlying scientific principles and rationale for each experimental choice. By following these protocols, researchers can generate robust and reliable data to inform lead optimization, dose selection for efficacy and toxicology studies, and ultimately, clinical trial design.

I. The Scientific Rationale: Why Fluorination Matters in Phenylpropionic Acid NSAIDs

The phenylpropionic acid scaffold is a cornerstone of many successful NSAIDs, including ibuprofen and naproxen. The introduction of fluorine and trifluoromethoxy moieties to this core structure is a deliberate strategy to optimize drug-like properties.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily.[2] By replacing a metabolically labile hydrogen atom with fluorine, or a methyl group with a trifluoromethyl or trifluoromethoxy group, the rate of metabolism can be significantly reduced. This often translates to a longer in vivo half-life and improved bioavailability.[1] The trifluoromethoxy group, in particular, offers steric hindrance that can further shield the molecule from enzymatic attack.[1]

  • Modulation of Physicochemical Properties: Fluorination increases the lipophilicity of a molecule, which can influence its absorption, distribution, and ability to penetrate biological membranes.[1] The electron-withdrawing nature of fluorine can also alter the acidity (pKa) of the carboxylic acid group, which may impact its solubility, protein binding, and interaction with its therapeutic target, cyclooxygenase (COX) enzymes.

The following diagram illustrates the anticipated impact of these substitutions on the metabolic fate of the parent compound.

cluster_0 Metabolic Pathways cluster_1 Influence of Fluorination Parent_Compound 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid Metabolite_1 Hydroxylated Metabolites (Aromatic Ring or Propionic Acid Chain) Parent_Compound->Metabolite_1 Phase I Metabolism (CYP450s) Metabolite_2 Glucuronide Conjugates (Phase II Metabolism) Parent_Compound->Metabolite_2 Direct Glucuronidation Excretion Renal and/or Biliary Excretion Parent_Compound->Excretion Unchanged Drug Metabolite_1->Metabolite_2 Phase II Metabolism (UGTs) Metabolite_2->Excretion Fluorine Fluoro & Trifluoromethoxy Groups Fluorine->Parent_Compound Reduced_Metabolism Decreased Rate of Phase I Metabolism Fluorine->Reduced_Metabolism Blocks Metabolic Hotspots Increased_HalfLife Longer Plasma Half-life Reduced_Metabolism->Increased_HalfLife

Caption: Predicted metabolic pathways and the influence of fluorination.

II. In Vitro ADME Profiling: Early Insights into Drug-like Properties

Before embarking on extensive in vivo studies, a panel of in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) assays should be performed to provide an early assessment of the compound's potential.[3]

A. Metabolic Stability in Liver Microsomes

This assay provides a preliminary indication of how susceptible the compound is to metabolism by CYP enzymes.

Protocol:

  • Prepare Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Pooled liver microsomes (human, rat, mouse) at a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Positive control compounds with known metabolic fates (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin).

    • Acetonitrile with an internal standard (IS) for reaction quenching and sample processing.

  • Incubation:

    • Pre-warm the microsomal suspension and test compound dilutions to 37°C.

    • Initiate the reaction by adding the NADPH regenerating system to the microsomal suspension containing the test compound (final concentration typically 1 µM).

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile with IS.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by a validated LC-MS/MS method (see Section IV) to determine the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

      • t½ = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Data Presentation:

CompoundSpeciesIn Vitro t½ (min)Intrinsic Clearance (µL/min/mg protein)
Analog A Human> 60< 10
Rat4515.4
Mouse3519.8
Ibuprofen Human2527.7
Rat1838.5
B. Plasma Protein Binding

The extent of plasma protein binding influences the unbound fraction of the drug, which is available to exert its pharmacological effect and be cleared from the body.

Protocol (Rapid Equilibrium Dialysis - RED):

  • Prepare RED Device:

    • Hydrate the dialysis membrane according to the manufacturer's instructions.

    • Add plasma (human, rat) to one chamber and the test compound in buffer to the other chamber.

  • Incubation:

    • Incubate the sealed RED device at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

  • Sample Analysis:

    • After incubation, collect samples from both the plasma and buffer chambers.

    • Analyze the concentration of the test compound in both samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber).

    • Percent bound = (1 - fu) * 100.

III. In Vivo Pharmacokinetic Studies in Rodents

The in vivo pharmacokinetic study is critical for understanding the absorption, distribution, metabolism, and excretion of the compound in a living organism. The rat is a commonly used species for initial PK screening.

A. Animal Model and Dosing
  • Species: Male Sprague-Dawley rats (n=3-4 per group).

  • Housing: Controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Dosing:

    • Intravenous (IV) Administration: Administer the compound as a bolus dose (e.g., 1-2 mg/kg) via the tail vein to determine clearance, volume of distribution, and terminal half-life. The compound should be formulated in a suitable vehicle (e.g., saline with a co-solvent like PEG400).

    • Oral (PO) Administration: Administer the compound by oral gavage (e.g., 5-10 mg/kg) to assess oral absorption and bioavailability. The compound can be formulated as a suspension or solution in a vehicle like 0.5% methylcellulose.

B. Sample Collection
  • Blood Sampling: Collect serial blood samples (approximately 100-150 µL) from the saphenous or jugular vein at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA), and centrifuge to separate the plasma. Store plasma samples at -80°C until analysis.

The following diagram outlines the in vivo pharmacokinetic workflow.

Dosing Dosing (IV and PO) Animal_Model Sprague-Dawley Rats Dosing->Animal_Model Blood_Sampling Serial Blood Sampling Animal_Model->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Storage at -80°C Plasma_Separation->Sample_Storage Bioanalysis LC-MS/MS Analysis Sample_Storage->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed experimental protocols to ensure a successful and efficient synthesis.

Introduction to the Synthesis Strategy

The synthesis of 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid is a multi-step process that requires careful control of reaction conditions to minimize the formation of side products. A common and effective synthetic route involves a palladium-catalyzed cross-coupling reaction, followed by hydrogenation and ester hydrolysis. This guide will focus on a plausible and widely applicable pathway: the Heck coupling of a substituted aryl halide with an acrylate ester, followed by reduction of the resulting cinnamate derivative and subsequent hydrolysis to the final carboxylic acid.

Part 1: Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis, providing insights into their causes and practical solutions.

Heck Coupling Stage: Formation of Ethyl (E)-3-[5-fluoro-2-(trifluoromethoxy)phenyl]acrylate

Q1: My Heck reaction is showing low or no conversion of the starting aryl bromide. What are the likely causes and how can I fix this?

A1: Low or no conversion in a Heck reaction, especially with electron-deficient aryl halides, can be a frustrating issue.[1][2] Several factors could be at play:

  • Catalyst Inactivity: The Pd(0) active catalyst may not be forming efficiently or could be deactivating. Ensure your palladium source, such as Pd(OAc)₂, and phosphine ligand are of high purity. Consider using a pre-catalyst that is more readily activated.

  • Ligand Choice: The choice of phosphine ligand is critical. For electron-deficient aryl bromides, bulky, electron-rich phosphine ligands often improve catalytic activity.

  • Base Selection: The base plays a crucial role in the catalytic cycle. Ensure your base is strong enough and sufficiently soluble in the reaction medium. Common bases include triethylamine (NEt₃) or potassium carbonate (K₂CO₃).

  • Solvent and Temperature: The reaction may require higher temperatures to proceed. Ensure your solvent is appropriate for the chosen temperature and that all reactants are soluble.

  • Oxygen Contamination: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. It is imperative to thoroughly degas your solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

Q2: I am observing a significant amount of a dehalogenated side product, 1-fluoro-4-(trifluoromethoxy)benzene, in my reaction mixture. Why is this happening and how can I prevent it?

A2: Dehalogenation is a common side reaction in palladium-catalyzed cross-couplings.[3][4] It occurs when the aryl halide is reduced instead of coupling with the alkene. This can be caused by:

  • Hydride Sources: The presence of hydride sources in the reaction mixture can lead to reductive dehalogenation. Certain amine bases or alcohol solvents can act as hydride donors.

  • Reaction Conditions: High temperatures and prolonged reaction times can sometimes favor dehalogenation.

To mitigate this, consider the following:

  • Choice of Base and Solvent: If you suspect your base or solvent is acting as a hydride source, switch to a non-protic base like potassium carbonate and an aprotic solvent.

  • Optimize Reaction Time and Temperature: Monitor the reaction closely and stop it once the desired product is formed to avoid prolonged exposure to conditions that favor side reactions.

Q3: My product is a mixture of E and Z isomers. How can I improve the stereoselectivity of the Heck reaction?

A3: The Heck reaction is generally known for its high trans (E) selectivity.[5] However, isomerization of the double bond can occur, leading to the formation of the cis (Z) isomer. This is often due to the reversibility of the β-hydride elimination step.[6] To favor the formation of the E-isomer:

  • Use of Additives: The addition of certain salts, like silver salts, can facilitate the reductive elimination step and minimize isomerization.

  • Careful Selection of Reaction Conditions: Lowering the reaction temperature, if feasible for conversion, can sometimes improve stereoselectivity.

Hydrogenation Stage: Reduction of the Cinnamate Ester

Q4: The hydrogenation of my ethyl (E)-3-[5-fluoro-2-(trifluoromethoxy)phenyl]acrylate is incomplete. What could be the issue?

A4: Incomplete hydrogenation can be due to several factors related to the catalyst and reaction setup:

  • Catalyst Poisoning: The palladium catalyst (e.g., Pd/C) can be poisoned by impurities carried over from the previous step, such as sulfur or phosphine ligand residues. Ensure your cinnamate ester is sufficiently pure before hydrogenation.

  • Insufficient Hydrogen Pressure: Ensure the reaction vessel is properly sealed and pressurized with hydrogen gas to the recommended level.

  • Catalyst Activity: The activity of the Pd/C catalyst can vary. Use a fresh, high-quality catalyst.

  • Solvent Choice: The solvent should fully dissolve the substrate to ensure good contact with the catalyst. Ethanol or ethyl acetate are common choices.

Q5: I am concerned about the potential for reduction of the aromatic ring or cleavage of the C-F or C-O bonds during hydrogenation. Is this a valid concern?

A5: While catalytic hydrogenation is a powerful reduction method, it is generally selective for the reduction of alkenes over aromatic rings under standard conditions (e.g., using Pd/C at low to moderate pressure and temperature).[7] The C-F and C-O(CF₃) bonds are also typically stable under these conditions. However, very harsh conditions (high pressure, high temperature, or more active catalysts like rhodium or ruthenium) could potentially lead to over-reduction. It is crucial to adhere to the recommended, milder conditions for this selective transformation.

Hydrolysis Stage: Formation of the Final Product

Q6: The hydrolysis of my ester to the carboxylic acid is slow and incomplete. How can I drive the reaction to completion?

A6: The hydrolysis of sterically hindered esters can be challenging.[8] To ensure complete hydrolysis:

  • Choice of Hydrolysis Conditions: Basic hydrolysis (saponification) is often more efficient and less reversible than acidic hydrolysis.[9][10][11] Using a base like sodium hydroxide or lithium hydroxide in a mixed solvent system (e.g., THF/water or ethanol/water) is common.

  • Excess Reagent: Use a sufficient excess of the base to ensure the reaction goes to completion.

  • Temperature: Gently heating the reaction mixture can increase the rate of hydrolysis.

  • Monitoring: Monitor the reaction by TLC or LC-MS until all the starting ester has been consumed.

Q7: Is there a risk of the trifluoromethoxy group being hydrolyzed under the reaction conditions?

A7: The trifluoromethoxy group is generally stable under standard basic and acidic hydrolysis conditions used for esters.[12] However, extremely harsh acidic or basic conditions and high temperatures could potentially lead to its degradation.[13] It is advisable to use the mildest conditions necessary for complete ester hydrolysis.

Part 2: Detailed Experimental Protocols

This section provides step-by-step methodologies for the proposed synthetic route.

Workflow Diagram

SynthesisWorkflow A 1-Bromo-4-fluoro-2- (trifluoromethoxy)benzene + Ethyl acrylate B Heck Coupling (Pd(OAc)₂, PPh₃, NEt₃, Toluene, 100°C) A->B Step 1 C Ethyl (E)-3-[5-fluoro-2- (trifluoromethoxy)phenyl]acrylate B->C D Hydrogenation (H₂, Pd/C, Ethanol) C->D Step 2 E Ethyl 3-[5-fluoro-2- (trifluoromethoxy)phenyl]propionate D->E F Hydrolysis (NaOH, THF/H₂O, then HCl) E->F Step 3 G 3-[5-Fluoro-2-(trifluoromethoxy) -phenyl]propionic acid F->G

Caption: Proposed synthetic workflow for the target molecule.

Step 1: Heck Coupling

Protocol: Synthesis of Ethyl (E)-3-[5-fluoro-2-(trifluoromethoxy)phenyl]acrylate

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add 1-bromo-4-fluoro-2-(trifluoromethoxy)benzene (1.0 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.04 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times.

  • Reagent Addition: Under a positive flow of nitrogen, add degassed toluene, followed by triethylamine (1.5 eq.) and ethyl acrylate (1.2 eq.) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Step 2: Hydrogenation

Protocol: Synthesis of Ethyl 3-[5-fluoro-2-(trifluoromethoxy)phenyl]propionate

  • Reaction Setup: To a hydrogenation flask, add the purified ethyl (E)-3-[5-fluoro-2-(trifluoromethoxy)phenyl]acrylate from Step 1 and a suitable solvent such as ethanol.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol% Pd).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (typically 1-3 atm). Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is often pure enough for the next step, but can be purified by column chromatography if necessary.

Step 3: Hydrolysis

Protocol: Synthesis of 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid

  • Reaction Setup: Dissolve the ethyl 3-[5-fluoro-2-(trifluoromethoxy)phenyl]propionate from Step 2 in a mixture of tetrahydrofuran (THF) and water.

  • Base Addition: Add an aqueous solution of sodium hydroxide (2-3 eq.) to the ester solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove any non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) until the pH is ~1-2.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product. Further purification can be achieved by recrystallization if necessary.

Part 3: Side Product Analysis and Characterization

This section details potential side products and the analytical techniques for their identification.

Potential Side Products
StagePotential Side ProductStructureReason for Formation
Heck Coupling 1-Fluoro-4-(trifluoromethoxy)benzeneAr-HReductive dehalogenation of the starting aryl bromide.
Homocoupled biarylAr-ArSide reaction of the aryl bromide, particularly in the presence of oxygen.
(Z)-isomer of the productIsomerization of the double bond.
Hydrogenation Starting MaterialIncomplete reaction due to catalyst poisoning or insufficient H₂.
Hydrolysis Starting EsterIncomplete hydrolysis.
Analytical Characterization
  • ¹⁹F NMR Spectroscopy: This is a powerful tool for identifying and quantifying fluorinated compounds.[7][14][15] The distinct chemical shifts of the fluorine atoms in the desired product and potential fluorinated side products allow for their unambiguous identification.

  • ¹H and ¹³C NMR Spectroscopy: Provides structural information to confirm the formation of the desired product and identify any non-fluorinated impurities.

  • Mass Spectrometry (MS): Used to determine the molecular weight of the product and any impurities, aiding in their identification.

  • High-Performance Liquid Chromatography (HPLC): A crucial technique for assessing the purity of the final product and intermediates, and for quantifying the levels of any impurities.

Impurity Identification Logic

ImpurityID Start Crude Product Mixture HPLC HPLC Analysis (Purity Assessment) Start->HPLC LCMS LC-MS Analysis (Mass Identification) Start->LCMS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structural Elucidation) Start->NMR Impurity1 Side Product 1 (e.g., Dehalogenated SM) HPLC->Impurity1 Impurity2 Side Product 2 (e.g., Unreacted Intermediate) HPLC->Impurity2 Product Desired Product HPLC->Product LCMS->Impurity1 LCMS->Impurity2 LCMS->Product Structure Structure Confirmation NMR->Structure Product->Structure

Caption: Logic for impurity identification and characterization.

Part 4: Managing Palladium Residues

In pharmaceutical applications, minimizing residual palladium levels in the final active pharmaceutical ingredient (API) is a critical regulatory requirement.

Q8: What are the best practices for removing residual palladium from my final product?

A8: Several methods can be employed to reduce palladium contamination:[16][17][18]

  • Crystallization: Often, a well-designed crystallization process can effectively purge palladium impurities.

  • Adsorbents: Various adsorbents, such as activated carbon, silica gel functionalized with thiols or amines, or specialized palladium scavengers, can be used to bind and remove palladium from solution.

  • Extraction: Aqueous washes with solutions containing chelating agents can help extract palladium salts.

  • Solvent Nanofiltration: This emerging technique can be used to separate the product from the catalyst.[19]

The choice of method will depend on the specific properties of the product and the nature of the palladium species present.[16] It is often necessary to screen several methods to find the most effective one for a particular synthesis.

References

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. National Institutes of Health. [Link]

  • Troubleshooting a difficult Heck reaction. Reddit. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. ACS Publications. [Link]

  • Catalytic hydrogenation of alkyne and alkadiene impurities in alkenes. Practical and theoretical aspects. ResearchGate. [Link]

  • Bromide conversions in C-C coupling reactions using 1-bromo-4-flurobenzene and different boronic acids catalyzed by G-COOH-Pd-10. ResearchGate. [Link]

  • Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Ligand Free Pd-Catalyzed Double Heck-Reaction of N-(o- Bromoaryl) Acrylamides with α-F/CF3-Acrylates. Molbank. [Link]

  • Heck coupling of iodobenzene with ethyl acrylate catalyzed by GTLσ-A193Cp-PdNPs bionanohybrid as catalyst at different aqueous content. ResearchGate. [Link]

  • Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Royal Society of Chemistry. [Link]

  • Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. ResearchGate. [Link]

  • Efficient Reduction of Electron-Deficient Alkenes Enabled by a Photoinduced Hydrogen Atom Transfer. ChemRxiv. [Link]

  • Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Wiley Online Library. [Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

  • Heck Reaction. Chemistry LibreTexts. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • NMR | Speeding Fluorine Analysis. Oxford Instruments. [Link]

  • Hydrogen peroxide. Wikipedia. [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. [Link]

  • Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. PubMed. [Link]

  • How to Remove Palladium in three easy steps. Biotage. [Link]

  • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. National Institutes of Health. [Link]

  • Life cycle analysis of solvent reduction in pharmaceutical synthesis using continuous adsorption for palladium removal. ResearchGate. [Link]

  • What are the byproducts in a Suzuki reaction?. Chemistry Stack Exchange. [Link]

  • hydrolysis of esters. Chemguide. [Link]

  • Heck Reaction—State of the Art. MDPI. [Link]

  • Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. PubMed. [Link]

  • SYNTHESIS OF SYMMETRICAL trans -STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH. Organic Syntheses. [Link]

  • Site-Selective Hydrogenation of Electron-Poor Alkenes and Dienes Enabled by a Rhodium-Catalyzed Hydride Addition/Protonolysis Mechanism. PubMed. [Link]

  • Advances in the Development of Trifluoromethoxylation Reagents. Oakwood Chemical. [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM. YouTube. [Link]

  • Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. PubMed. [Link]

  • 15.9 Hydrolysis of Esters. Lumen Learning. [Link]

  • Iridium- and Palladium-Based Catalysts in the Pharmaceutical Industry. MDPI. [Link]

  • Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. PubMed Central. [Link]

  • Hydrophosphorylation of electron-deficient alkenes and alkynes mediated by convergent paired electrolysis. Royal Society of Chemistry. [Link]

  • Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry. [Link]

  • Practical Heck Reaction problems!. Reddit. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Publications. [Link]

  • Synthesis conditions and activity of various Lewis acids for the fluorination of trichloromethoxy-benzene by HF in liquid phase. ResearchGate. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

Sources

Technical Support Center: Troubleshooting NMR Spectra of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting Nuclear Magnetic resonance (NMR) spectra of fluorinated compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in acquiring and interpreting ¹⁹F NMR data. As a spin-½ nucleus with 100% natural abundance and a high gyromagnetic ratio, fluorine-19 is a highly sensitive nucleus for NMR spectroscopy.[1][2] However, its large chemical shift range and propensity for long-range couplings can introduce complexities.[1] This resource provides in-depth, experience-based solutions to common problems in a direct question-and-answer format.

I. Frequently Asked Questions (FAQs)

This section addresses common and straightforward issues that can often be resolved with minor adjustments to experimental setup or processing parameters.

Q1: Why is my signal-to-noise ratio (S/N) poor, even though ¹⁹F is a sensitive nucleus?

A1: Several factors can contribute to a low S/N in ¹⁹F NMR:

  • Incorrect Receiver Gain: The receiver gain may be set too low, underutilizing the analog-to-digital converter (ADC).[3] Conversely, a gain set too high can lead to signal clipping and distortion.

  • Insufficient Number of Scans: While ¹⁹F is sensitive, a low concentration of your analyte will still require an adequate number of scans to achieve a good S/N.

  • Improper Probe Tuning and Matching: The NMR probe must be correctly tuned to the ¹⁹F frequency and matched to the spectrometer's electronics to ensure efficient transfer of radiofrequency (RF) power.

  • Suboptimal Pulse Width: An incorrectly calibrated 90° pulse width will lead to incomplete excitation of the fluorine nuclei and a loss of signal.

  • Long Relaxation Times (T₁): Fluorine nuclei can have long T₁ relaxation times. If the relaxation delay (d1) is too short, the nuclei will not fully relax between scans, leading to signal saturation and reduced intensity.[4]

Q2: My baseline is rolling or distorted. What's the cause and how can I fix it?

A2: Baseline rolling is a common artifact in ¹⁹F NMR, often exacerbated by the wide spectral widths required.[5]

  • Causality: This issue often arises from an intense signal (either from the analyte or a background signal) that does not fully decay within the acquisition time. It can also be caused by improper phasing, particularly a large first-order phase correction.[5]

  • Solution:

    • Increase Acquisition Time (at): Ensure that the Free Induction Decay (FID) has decayed to near zero by the end of the acquisition period.

    • Apply Baseline Correction: Most NMR processing software includes algorithms (e.g., polynomial fitting) to correct for baseline distortions.[3]

    • Re-evaluate Phasing: Attempt to re-phase the spectrum, minimizing the first-order phase correction if possible.[5]

Q3: I see small, extraneous peaks near my main signal. Are these impurities?

A3: Not necessarily. These could be several types of artifacts or spectral features:

  • ¹³C Satellites: Due to the natural abundance of ¹³C (1.1%), you may observe small satellite peaks flanking your main signal due to ¹³C-¹⁹F coupling. These peaks are typically not symmetrical due to isotope effects.[6]

  • Spinning Sidebands: If the sample is being spun, imperfections in the magnetic field can cause spinning sidebands to appear at frequencies equal to the spinning rate on either side of a large peak. To check for this, acquire a spectrum without sample spinning.[6]

  • Quadrature Ghosts or Spikes: These are electronic artifacts and can sometimes be identified by their unusual shape or by acquiring the spectrum again.

II. In-Depth Troubleshooting Guides

This section provides detailed protocols and explanations for more complex issues.

Guide 1: Inaccurate Chemical Shifts and Referencing Problems

Accurate chemical shift determination is crucial, especially in drug discovery for detecting weak ligand binding.[7][8]

Q: My ¹⁹F chemical shifts are inconsistent between samples or don't match literature values. What is the cause?

A: Inaccurate chemical shifts in ¹⁹F NMR are a common and significant problem. Unlike ¹H NMR, where the solvent signal provides a reliable internal reference, ¹⁹F NMR referencing can be more complex. Spectrometer indirect referencing alone is often insufficient due to the high sensitivity of ¹⁹F chemical shifts to environmental factors.[7][8]

Causality and Key Considerations:

  • Solvent Effects: The polarity and composition of the solvent can significantly influence ¹⁹F chemical shifts.[2][9]

  • Temperature and pH Variations: Changes in sample temperature or pH can alter the electronic environment of the fluorine nucleus, leading to shifts in its resonance frequency.[2][7][8]

  • Concentration Effects: The concentration of your analyte can also affect the observed chemical shift.

  • Lack of a Universal Internal Standard: There is no single ideal internal reference for all applications in ¹⁹F NMR.[7][8] The choice of reference compound depends on factors like solubility, stability, and potential for interaction with the analyte.[7][8]

Experimental Protocol for Accurate Referencing:
  • Select an Appropriate Internal Standard: Choose an internal standard that is soluble and stable in your solvent system and has a chemical shift that does not overlap with your signals of interest.[7][8]

  • Prepare Samples Consistently: Ensure that all samples, including controls and experimental samples, are prepared with the same solvent, buffer, pH, and at a consistent temperature.

  • Use a Coaxial Insert for External Referencing (if necessary): If an internal standard is not feasible due to potential interactions, use a coaxial insert containing a reference compound. Be aware that this method is susceptible to magnetic susceptibility differences between the sample and the reference.

  • Calibrate the Spectrometer: Regularly check the spectrometer's calibration using a known standard.

Data Presentation: Common ¹⁹F NMR Reference Compounds

Reference CompoundAbbreviationCommon Chemical Shift (ppm vs. CFCl₃)Key Considerations
TrichlorofluoromethaneCFCl₃0Often used as the primary reference, but it is a volatile and environmentally hazardous substance.
Trifluoroacetic acidTFA~ -76.5Water-soluble and provides a sharp singlet, but its chemical shift is sensitive to pH.[7][10]
HexafluorobenzeneC₆F₆~ -164.9Chemically inert but has poor solubility in aqueous solutions.[7]
FluorobenzeneC₆H₅F~ -113.5Insoluble in D₂O.[7]
2-(Trifluoromethyl)benzoic acidTFMBAVariesHas shown good overall performance in various conditions.[7]

Note: Chemical shifts can vary with solvent and other experimental conditions.[2][11]

Visualization: Decision Tree for Referencing Issues

start Inconsistent ¹⁹F Chemical Shifts check_internal Using an internal standard? start->check_internal check_conditions Consistent sample conditions? (Solvent, Temp, pH) check_internal->check_conditions Yes add_standard Add a suitable internal standard. check_internal->add_standard No correct_conditions Ensure identical conditions for all samples. check_conditions->correct_conditions No check_standard_suitability Is the standard appropriate? (Solubility, Reactivity) check_conditions->check_standard_suitability Yes final_check Re-acquire and compare spectra. add_standard->final_check correct_conditions->final_check select_new_standard Select a different standard. check_standard_suitability->select_new_standard No check_standard_suitability->final_check Yes select_new_standard->final_check

Caption: Troubleshooting workflow for inconsistent chemical shifts.

Guide 2: Broad or Distorted Peak Shapes

Ideal NMR signals are sharp, symmetrical Lorentzian peaks. Broad or distorted peaks can obscure coupling information and make integration unreliable.

Q: My ¹⁹F signals are broad. What are the possible causes?

A: Broadening of ¹⁹F NMR signals can be attributed to several physical phenomena:

Causality and Key Considerations:

  • Poor Magnetic Field Homogeneity (Shimming): If the magnetic field across the sample is not uniform, nuclei in different parts of the sample will experience slightly different field strengths, leading to a broad distribution of resonance frequencies.

  • Chemical Exchange: If the fluorine nucleus is exchanging between two or more different chemical environments at a rate comparable to the NMR timescale, the resulting signal can be broadened.[12] This is common in studies of ligand binding to macromolecules.[7]

  • Unresolved Couplings: ¹⁹F nuclei can couple to many other nuclei, including ¹H and other ¹⁹F nuclei, over several bonds.[1] If these couplings are not resolved, they can manifest as a broadened signal.

  • Paramagnetic Species: The presence of paramagnetic impurities (e.g., dissolved oxygen, metal ions) can cause significant line broadening due to accelerated relaxation.

  • High Viscosity or Large Molecular Size: For large molecules or in viscous solutions, slow molecular tumbling leads to more efficient relaxation and broader lines.[12]

Experimental Protocol for Diagnosing and Resolving Broad Peaks:
  • Improve Shimming: Re-shim the magnetic field, particularly the Z1 and Z2 shims, to optimize homogeneity.

  • Acquire a ¹H-Decoupled Spectrum: To determine if unresolved ¹H-¹⁹F couplings are contributing to the broadening, acquire a spectrum with proton decoupling.[4]

  • Degas the Sample: To remove dissolved paramagnetic oxygen, bubble an inert gas (e.g., nitrogen or argon) through the sample for several minutes before sealing the NMR tube.

  • Vary the Temperature: Acquiring spectra at different temperatures can help diagnose chemical exchange. If the peak sharpens or splits into multiple peaks at lower or higher temperatures, exchange is likely the cause.

  • Check for Paramagnetic Impurities: If you suspect metal ion contamination, consider adding a chelating agent like EDTA to the sample.

Visualization: Workflow for Diagnosing Broad ¹⁹F Signals

start Broad ¹⁹F Signal Observed shim Re-shim the magnet start->shim decouple Acquire ¹H-decoupled spectrum shim->decouple result_sharp Signal sharpens shim->result_sharp If resolved temp_vary Acquire spectra at variable temperatures decouple->temp_vary decouple->result_sharp If resolved degas Degas sample to remove O₂ temp_vary->degas result_splits Signal sharpens or splits temp_vary->result_splits If resolved (Chemical Exchange) degas->result_sharp If resolved result_no_change No significant change degas->result_no_change Consider other causes: - High viscosity - Paramagnetic ions cluster_params Acquisition Parameters cluster_quality Spectral Quality Metrics d1 Relaxation Delay (d1) integration Integration Accuracy d1->integration Directly affects ns Number of Scans (nt) sn Signal-to-Noise ns->sn Directly affects sw Spectral Width (sw) resolution Resolution sw->resolution Inversely affects pw Pulse Width (pw) pw->sn Affects pw->integration Affects (uniformity)

Caption: Key acquisition parameters and their impact on spectral quality.

III. References

  • Dalvit, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. NMR Facility. [Link]

  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Gerig, J. T. (2001). Fluorine NMR. eMagRes. [Link]

  • UC Santa Barbara. (n.d.). F19 detection. NMR Facility, UCSB Chem and Biochem. [Link]

  • Torres, A. M., & Price, W. S. (2020). Common problems and artifacts encountered in solution‐state NMR experiments. Concepts in Magnetic Resonance Part A, 2020. [Link]

  • Dalvit, C., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ResearchGate. [Link]

  • Popa, D. S., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Molecules. [Link]

  • Henry-Jones, R. J., et al. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Digital Discovery. [Link]

  • NMR Wiki Q&A Forum. (2011). Extraneous Peaks Observed on 19F NMR of Isolated "Pure" Compound. [Link]

  • UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. [Link]

Sources

Technical Support Center: Degradation Pathways of 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for studies involving 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its degradation pathways. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower your experimental design and interpretation.

The presence of both a fluorine atom and a trifluoromethoxy group on the phenyl ring, coupled with a propionic acid side chain, suggests a molecule with significant chemical stability. Fluorinated compounds are notoriously resistant to degradation, a property that is both an asset in pharmaceutical design and a challenge for environmental and metabolic studies[1]. This guide will address common questions and troubleshooting scenarios you may encounter.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you troubleshoot your studies on 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid.

Question 1: I am not observing any degradation of my compound in my microbial culture or environmental sample. Is this expected?

Answer:

Yes, a high degree of stability is expected for this compound. The carbon-fluorine bond is the strongest single bond in organic chemistry, and the trifluoromethoxy group is also highly stable. Many polyfluorinated substances are known for their persistence in the environment[1].

However, the lack of observable degradation could also be due to experimental factors. Here’s a systematic approach to confirm if the stability is inherent to the molecule or a result of your experimental setup:

Troubleshooting Steps:

  • Viability of Microbial Culture/Activity of Environmental Matrix:

    • Rationale: Your biological system must be active to expect any biotransformation.

    • Protocol: Include a positive control with a readily biodegradable analogue, such as 3-phenylpropionic acid (3-PPA). The degradation of 3-PPA has been well-documented and often proceeds through initial activation to a CoA-ester followed by dehydrogenation to a cinnamic acid derivative[2][3][4]. If your system degrades 3-PPA but not your target compound, it strongly suggests the recalcitrance of the fluorinated molecule.

  • Acclimation Period:

    • Rationale: Microbial communities may require an extended period to adapt and induce the necessary enzymes for the degradation of a novel substrate.

    • Protocol: Extend the incubation time of your experiment. Monitor for any small changes in the parent compound concentration over a longer duration.

  • Analytical Sensitivity:

    • Rationale: Low levels of degradation may not be detectable if your analytical method lacks sufficient sensitivity.

    • Protocol: Ensure your analytical method (e.g., LC-MS/MS) is validated with a low limit of quantification (LOQ). Consider using a larger sample volume for extraction and concentration to enhance the detection of any potential metabolites.

Question 2: I am observing unexpected peaks in my chromatogram that I suspect are degradation products. How can I identify them and elucidate the degradation pathway?

Answer:

The appearance of new peaks is a significant finding. Given the structure of your molecule, several degradation pathways, though perhaps slow, are plausible. Here is a guide to identifying these unknown peaks and understanding their origin.

Proposed Identification Workflow:

  • High-Resolution Mass Spectrometry (HRMS):

    • Rationale: HRMS provides accurate mass measurements, allowing for the determination of the elemental composition of the unknown peaks. This is the first and most critical step in identification.

    • Protocol: Analyze your samples using an LC-Q-TOF or LC-Orbitrap mass spectrometer. The high-resolution data will help you propose molecular formulas for the potential metabolites.

  • Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis:

    • Rationale: The fragmentation pattern of a molecule in MS/MS provides structural information.

    • Protocol: Subject the parent compound and the unknown peaks to collision-induced dissociation (CID). Compare the fragmentation patterns. Common fragmentation pathways for fluorinated propionic acids can involve the loss of CO2, HF, or the formation of fluoroformate[1]. The fragmentation of the aromatic ring can also provide clues about substitutions.

Potential Degradation Pathways to Consider:

Based on the degradation of analogous compounds, here are some hypothetical pathways for 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid:

  • Side-Chain Oxidation (β-Oxidation-like): Similar to 3-PPA, the degradation could initiate on the propionic acid side chain[5]. This would involve activation to a CoA-ester, followed by dehydrogenation. The resulting products would retain the fluorinated aromatic ring.

  • Aromatic Ring Hydroxylation: Oxidative enzymes could introduce a hydroxyl group onto the aromatic ring. The position of hydroxylation will be influenced by the existing fluoro and trifluoromethoxy substituents.

  • Defluorination: While the C-F bond is strong, enzymatic defluorination can occur[6]. This would result in a mass shift corresponding to the replacement of a fluorine atom with a hydroxyl group.

  • O-Demethylation of the Trifluoromethoxy Group: While less common, cleavage of the ether bond in the trifluoromethoxy group is a possibility, leading to a phenolic metabolite.

Below is a conceptual workflow for investigating these potential degradation pathways:

G cluster_0 Experimental Setup cluster_1 Analytical Workflow cluster_2 Pathway Elucidation Sample Incubation Sample Incubation LC-HRMS Analysis LC-HRMS Analysis Sample Incubation->LC-HRMS Analysis Extract & Analyze Positive Control (3-PPA) Positive Control (3-PPA) MS/MS Fragmentation MS/MS Fragmentation LC-HRMS Analysis->MS/MS Fragmentation Select Precursor Ions Metabolite Identification Metabolite Identification MS/MS Fragmentation->Metabolite Identification Interpret Spectra Propose Degradation Pathways Propose Degradation Pathways Metabolite Identification->Propose Degradation Pathways Confirm with Standards Confirm with Standards Propose Degradation Pathways->Confirm with Standards Synthesize or Purchase

Caption: A generalized workflow for the identification of degradation products.

Question 3: Could my compound be degrading abiotically in my experimental system?

Answer:

Yes, abiotic degradation, such as hydrolysis or photolysis, should always be considered.

  • Hydrolytic Stability: Many fluorinated organic compounds are stable under neutral and slightly basic conditions, with half-lives exceeding a year[7][8]. However, stability can decrease under strongly acidic or basic conditions.

    • Troubleshooting Protocol: Run a sterile control experiment at the same pH and temperature as your main experiment. Any degradation observed in the sterile control can be attributed to hydrolysis.

  • Photodegradation: If your experimental setup is exposed to light, photolytic degradation is a possibility. The use of photocatalysts like ZnO has been shown to degrade some fluorinated carboxylic acids[9].

    • Troubleshooting Protocol: Run a dark control by wrapping your experimental vessel in aluminum foil. If the degradation is significantly lower in the dark control, photolysis is a contributing factor.

Frequently Asked Questions (FAQs)

Q1: What are the known metabolic pathways for fluorinated propionic acids?

Q2: How do the fluorine and trifluoromethoxy substituents affect potential degradation?

These electron-withdrawing groups have a significant impact:

  • Increased Recalcitrance: They generally make the aromatic ring more resistant to electrophilic attack by oxidative enzymes.

  • Altered Acidity and Lipophilicity: These changes can affect the compound's uptake by microorganisms and its interaction with enzymes.

  • Potential for Different Metabolites: If degradation does occur, the positions of the fluorine and trifluoromethoxy groups will direct the regioselectivity of enzymatic reactions, potentially leading to different hydroxylation patterns compared to the non-fluorinated analogue.

Q3: What analytical techniques are best suited for studying the degradation of this compound?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of analysis.

  • High Sensitivity and Selectivity: It allows for the detection of trace levels of the parent compound and its degradation products in complex matrices.

  • Structural Information: High-resolution MS and MS/MS fragmentation patterns are invaluable for the tentative identification of unknown metabolites[6].

  • Quantitative Accuracy: When used with appropriate standards, LC-MS/MS provides accurate quantification of the degradation kinetics.

A conceptual diagram of a potential microbial degradation pathway, drawing parallels from 3-phenylpropionic acid metabolism, is presented below. Note that this is a hypothetical pathway for investigational purposes.

G Parent_Compound 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid CoA_Ester CoA-Ester Adduct Parent_Compound->CoA_Ester Acyl-CoA Synthetase Dehydrogenated Cinnamic Acid Derivative CoA_Ester->Dehydrogenated Acyl-CoA Dehydrogenase Hydroxylated_Ring Hydroxylated Intermediate Dehydrogenated->Hydroxylated_Ring Dioxygenase Ring_Cleavage Ring Cleavage Products Hydroxylated_Ring->Ring_Cleavage Dioxygenase Mineralization CO2 + H2O + F- Ring_Cleavage->Mineralization Further Metabolism

Caption: Hypothetical microbial degradation pathway for the target compound.

Experimental Protocols

Protocol 1: Assessing Biodegradation in a Microbial Culture

  • Prepare Media: Prepare a suitable liquid growth medium for your microbial culture.

  • Spike Compound: Add 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid from a stock solution to achieve the desired final concentration. Also, prepare a positive control with 3-phenylpropionic acid and a sterile control.

  • Inoculate: Inoculate the flasks with your microbial culture.

  • Incubate: Incubate under appropriate conditions (e.g., temperature, shaking).

  • Sample Collection: At various time points, withdraw aliquots for analysis.

  • Sample Preparation: Centrifuge the samples to remove biomass. The supernatant can be directly analyzed or subjected to solid-phase extraction (SPE) for cleanup and concentration.

  • LC-MS/MS Analysis: Analyze the samples for the disappearance of the parent compound and the appearance of any degradation products.

Quantitative Data Summary

When presenting your results, a clear summary of the degradation kinetics is essential.

CompoundHalf-life (t½) in Microbial CultureHalf-life (t½) in Sterile ControlMajor Metabolites Identified
3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acidTo be determinedTo be determinedTo be determined
3-Phenylpropionic Acid (Positive Control)To be determinedNot applicableCinnamic acid, Benzoic acid

This technical guide provides a framework for investigating the degradation of 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid. Given its chemical nature, you should anticipate a high degree of stability, but with careful experimental design and sensitive analytical techniques, you can effectively study its potential degradation pathways.

References

  • Lee, A. E., Featherstone, J., Martens, J., McMahon, T. B., & Hopkins, W. S. (2024). Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. The Journal of Physical Chemistry Letters, 15, 3029–3036. [Link]

  • Torre-Zúñiga, J., van Dillewijn, P., et al. (2023). Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. International Journal of Molecular Sciences. [Link]

  • Zhao, C. N., et al. (2023). The diet-derived gut microbial metabolite 3-phenylpropionic acid reverses insulin resistance and obesity-associated metabolic dysfunction. Nature Communications. [Link]

  • Torre-Zúñiga, J., et al. (2023). Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. MDPI. [Link]

  • Emerson, S. U., et al. (1998). Degradation of 3-phenylpropionic acid by Haloferax sp. D1227. Applied and Environmental Microbiology. [Link]

  • ResearchGate. (n.d.). 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid. [Link]

  • Frontiers. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. [Link]

  • Stolte, S., et al. (2012). Hydrolysis study of fluoroorganic and cyano-based ionic liquid anions – consequences for operational safety and environmental stability. Green Chemistry. [Link]

  • PubMed. (2018). Photodegradation of fluorotelomer carboxylic 5:3 acid and perfluorooctanoic acid using zinc oxide. [Link]

  • Gannon, S. A., et al. (2016). Absorption, distribution, metabolism, excretion, and kinetics of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid ammonium salt following a single dose in rat, mouse, and cynomolgus monkey. Toxicology. [Link]

  • ResearchGate. (2012). Hydrolysis study of fluoroorganic and cyano-based ionic liquid anions - Consequences for operational safety and environmental stability. [Link]

  • ResearchGate. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. [Link]

  • Leśniewska, B., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules. [Link]

  • ResearchGate. (2016). The flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rat. [Link]

  • Faria, M. L., et al. (2014). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. Ciência-UCP. [Link]

  • Tserng, K. Y., & Jin, S. J. (1991). The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases. Biochimica et Biophysica Acta. [Link]

  • Eş, I., et al. (2015). Propionic Acid: Method of Production, Current State and Perspectives. Journal of Microbiology and Biotechnology. [Link]

  • Kim, D., et al. (2023). Phenylpropionic acid produced by gut microbiota alleviates acetaminophen-induced hepatotoxicity. Cell Reports. [Link]

  • Srirangan, K., et al. (2016). Recent advances in engineering propionyl-CoA metabolism for microbial production of value- added chemicals and biofuels. Biotechnology Advances. [Link]

Sources

Validation & Comparative

A Predictive Structure-Activity Relationship Guide to 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic Acid Derivatives for Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract:

This guide provides a comprehensive analysis of the predicted structure-activity relationships (SAR) for derivatives of 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid, a scaffold with significant potential in the development of novel anti-inflammatory therapeutics. In the absence of direct published research on this specific parent compound, this document leverages established principles of medicinal chemistry and SAR data from analogous arylpropionic acids and fluorinated molecules to construct a predictive framework. We will explore the putative roles of the fluoro and trifluoromethoxy substituents on the phenyl ring, the propionic acid side chain, and potential bioisosteric replacements to guide the rational design of next-generation anti-inflammatory agents. Detailed experimental protocols for synthesis and biological evaluation are provided to facilitate the empirical validation of the hypotheses presented herein.

Introduction: The Rationale for Investigating 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic Acid Derivatives

Arylpropionic acids are a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy, with well-known members including ibuprofen and naproxen.[1][2] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of pro-inflammatory prostaglandins.[3] The parent structure, 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid, is a compelling starting point for novel drug discovery due to the unique properties conferred by its fluorine-containing substituents.

The incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance metabolic stability, modulate physicochemical properties, and improve binding affinity.[4] The trifluoromethoxy (-OCF3) group, in particular, is known to significantly influence lipophilicity, membrane permeability, and resistance to metabolic degradation.[4] This guide will systematically dissect the probable contributions of each structural component of the parent molecule and propose modifications aimed at optimizing its therapeutic potential.

Deconstructing the Scaffold: A Predictive SAR Analysis

The biological activity of arylpropionic acid derivatives can be finely tuned by modifying three key regions: the phenyl ring, the propionic acid side chain, and through bioisosteric replacement of core structures.

The Phenyl Ring: A Landscape for Potency and Selectivity Modulation

The substitution pattern on the phenyl ring is a critical determinant of the anti-inflammatory activity and COX selectivity of arylpropionic acids.

  • The 5-Fluoro Substituent: The presence of a fluorine atom at the meta position relative to the propionic acid linkage is anticipated to enhance binding affinity and metabolic stability. Fluorine's high electronegativity can alter the electronic distribution of the aromatic ring, potentially influencing interactions with the active site of target enzymes.[4] SAR studies on other fluorinated NSAIDs have demonstrated that strategic fluorine placement can improve potency.

  • The 2-Trifluoromethoxy Substituent: The ortho-trifluoromethoxy group is predicted to play a multifaceted role. Its bulky and lipophilic nature can influence the conformation of the molecule, which may favor binding to the COX-2 isoform over COX-1, potentially leading to a more favorable gastrointestinal safety profile.[5][6] Furthermore, the trifluoromethoxy group is metabolically robust, which can contribute to an extended duration of action.[4]

  • Proposed Modifications and Predicted Outcomes: Further exploration of the phenyl ring's substitution pattern is warranted. Introducing small alkyl groups, additional halogen atoms, or hydrogen bond donors/acceptors at other positions could further refine the activity profile. For instance, the addition of a para-sulfonamide moiety has been shown in other scaffolds to enhance COX-2 selectivity by interacting with a specific side pocket in the enzyme.[5][6]

The Propionic Acid Side Chain: The Heart of NSAID Activity

The carboxylic acid moiety of the propionic acid side chain is crucial for the anti-inflammatory activity of most traditional NSAIDs, as it often forms a key interaction with a conserved arginine residue in the active site of COX enzymes.[6]

  • Chirality: It is important to note that for many arylpropionic acids, the (S)-enantiomer is the more active form. Chiral synthesis or resolution of enantiomers will be a critical step in optimizing the potency of any lead compounds.

  • Bioisosteric Replacements: While essential for activity, the carboxylic acid group can also contribute to gastrointestinal side effects.[7] Replacing the carboxylic acid with bioisosteres is a well-established strategy to improve the therapeutic index.[8][9][10] Potential bioisosteres to consider include:

    • Tetrazoles: These acidic heterocycles can mimic the charge distribution of a carboxylate and have been successfully employed in numerous drug candidates.

    • Acylsulfonamides: This group can also act as a carboxylic acid surrogate, offering a different acidity profile and potential for new interactions within the target's active site.

    • Hydroxamic acids: These moieties are known to chelate metal ions and could introduce novel binding modes.

Bioisosteric Replacement of the Phenyl Ring

To explore novel chemical space and potentially improve drug-like properties, bioisosteric replacement of the central phenyl ring can be considered. Replacing the phenyl ring with heterocyclic systems such as pyridine, thiophene, or pyrazole can alter the molecule's polarity, solubility, and metabolic profile, while potentially maintaining the necessary geometry for target engagement.[11]

Comparative Data: A Predictive Framework

The following table summarizes the predicted impact of various structural modifications on the anti-inflammatory activity and COX-2 selectivity of 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid derivatives. This framework is intended to guide the initial design and prioritization of new analogs for synthesis and testing.

Modification Predicted Effect on Anti-inflammatory Activity Predicted Effect on COX-2 Selectivity Rationale
Phenyl Ring
Additional halogen at C4IncreasePotential IncreaseHalogens can enhance binding through halogen bonding and increase lipophilicity.
Small alkyl group at C4VariablePotential IncreaseMay provide additional hydrophobic interactions in the COX-2 active site.
Sulfonamide at C4Likely IncreaseSignificant IncreaseThe sulfonamide moiety can interact with the secondary pocket of COX-2.[5][6]
Propionic Acid Chain
(S)-enantiomerIncreaseNo significant changeThe (S)-enantiomer is typically the more active eutomer for profens.
Tetrazole bioisostereMaintain or slightly decreaseVariableA well-established acidic bioisostere for carboxylic acids.[8]
Acylsulfonamide bioisostereMaintain or slightly decreasePotential IncreaseCan mimic the carboxylate and may offer additional interactions.[8]
Core Scaffold
Phenyl to PyridineVariableVariableAlters electronic properties and potential for hydrogen bonding.[11]
Phenyl to ThiopheneVariableVariableIntroduces a different heteroatom and alters the ring's electronic nature.[11]

Experimental Protocols

To empirically validate the predictive SAR outlined above, the following experimental workflows are proposed.

General Synthetic Strategy

A general synthetic route to access derivatives of 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid is depicted below. The introduction of the trifluoromethoxy group can be achieved through various methods, including the reaction of a corresponding phenol with a trifluoromethylating agent.[12][13][14] The propionic acid side chain can be introduced via several established synthetic methodologies.[2]

G cluster_0 Synthesis of Phenylpropionic Acid Core Start Substituted Phenol Step1 Trifluoromethoxylation Start->Step1 e.g., CF3I, Cu Step2 Introduction of Propionic Acid Precursor Step1->Step2 e.g., Palladium-catalyzed cross-coupling Step3 Hydrolysis Step2->Step3 e.g., NaOH, H2O Product 3-[5-Fluoro-2-(trifluoromethoxy)phenyl] propionic acid Step3->Product

Caption: Generalized synthetic workflow for 3-arylpropionic acid derivatives.

In Vitro Biological Evaluation

The primary mechanism of action for many NSAIDs is the inhibition of COX enzymes. A fluorometric or colorimetric inhibitor screening assay can be used to determine the potency and selectivity of the synthesized derivatives.[8]

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are pre-incubated with the test compounds at various concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Detection: The production of prostaglandin G2 (for fluorometric assays) or the oxidation of a chromogenic substrate (for colorimetric assays) is measured over time.

  • Data Analysis: IC50 values are calculated by plotting the percent inhibition against the logarithm of the compound concentration. The COX-2 selectivity index is determined by the ratio of the IC50 for COX-1 to the IC50 for COX-2.

G Start Test Compounds + COX-1 or COX-2 Enzyme Incubation Pre-incubation Start->Incubation Add_Substrate Add Arachidonic Acid Incubation->Add_Substrate Detection Measure Product Formation (Fluorometric/Colorimetric) Add_Substrate->Detection Analysis Calculate IC50 and Selectivity Index Detection->Analysis

Caption: Workflow for in vitro COX inhibition assay.

To assess the broader anti-inflammatory potential beyond COX inhibition, the effect of the compounds on cytokine release from immune cells can be evaluated.

Protocol:

  • Cell Culture: A suitable immune cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line) is cultured.

  • Compound Treatment: The cells are pre-treated with the test compounds at various concentrations.

  • Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and cytokine production.

  • Cytokine Measurement: After an appropriate incubation period, the supernatant is collected, and the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using ELISA or a multiplex immunoassay.

  • Data Analysis: The dose-dependent inhibition of cytokine release by the test compounds is determined.

In Vivo Anti-Inflammatory Activity

The carrageenan-induced paw edema model in rodents is a standard and reliable method for evaluating the in vivo efficacy of acute anti-inflammatory agents.

Protocol:

  • Animal Acclimatization and Grouping: Rodents (typically rats or mice) are acclimatized and divided into control and treatment groups.

  • Compound Administration: The test compounds are administered orally or via intraperitoneal injection at various doses. A positive control group receives a known NSAID (e.g., indomethacin or celecoxib).

  • Induction of Inflammation: After a set period, a sub-plantar injection of carrageenan is administered to the right hind paw of each animal to induce localized inflammation and edema.

  • Measurement of Paw Edema: The paw volume is measured at regular intervals using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema in the treated groups is calculated relative to the control group.

Concluding Remarks and Future Directions

The structural framework of 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid presents a promising starting point for the development of novel anti-inflammatory agents. The predictive SAR analysis outlined in this guide, based on established medicinal chemistry principles, provides a rational basis for the design of new derivatives with potentially enhanced potency, selectivity, and pharmacokinetic properties. The proposed experimental workflows offer a clear path for the synthesis and biological evaluation of these new chemical entities. Future work should focus on the synthesis of a focused library of analogs based on the predictions herein, followed by rigorous in vitro and in vivo testing to validate the SAR hypotheses and identify lead candidates for further preclinical development.

References

  • Al-Sanea, M. M., et al. (2023). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. Journal of Molecular Structure, 1275, 134635.
  • Gouda, A. M., et al. (2019). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. Bioorganic Chemistry, 91, 103224.
  • Greene, B., et al. (2014). 3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships. Journal of Medicinal Chemistry, 57(15), 6498-6510.
  • Ferreira, R., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Chemistry--A European Journal, 19(27), 8676-8694.
  • Lucidi, A., et al. (2017). Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). Journal of Medicinal Chemistry, 60(13), 5645-5655.
  • Moghtader Mansouri, M., et al. (2025). Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. Scientific Reports, 15(1), 1-17.
  • Luo, J., et al. (2022). Aryl propionic acid derivative, pharmaceutical composition, and method for preparation thereof and application thereof.
  • Itami, K., et al. (2021). Selective Transformations of Aromatic Trifluoromethyl Groups. TCI Mail, 188.
  • Lazzarato, L., et al. (2023).
  • Stanek, K., et al. (2021).
  • Abu-Hashem, A. A., et al. (2022). Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs. Molecules, 27(18), 6046.
  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Progressive Pharmaceutical Research, 17(4), 540-555.
  • Roman, O., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[3][5][12]triazino[2,3-c]quinazolines. Molecules, 29(21), 5035.

  • Abuel-Magd, A. M., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Molecules, 27(19), 6239.
  • Demchuk, O. M., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2005.
  • Dilman, A. D., & Levin, V. V. (2021).
  • Lazzarato, L., et al. (2023).
  • Ferreira, R., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
  • Christe, K. O., & Wilson, W. W. (1984). Method for introducing fluorine into an aromatic ring.
  • Kumar, P., et al. (2020). A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 11(9), 4236-4246.
  • El-Sayed, M. A.-A., et al. (2012). Design, Synthesis, Biological Evaluation, and Comparative Cox1 and Cox2 Docking of P-Substituted Benzylidenamino Phenyl Esters of Ibuprofenic and Mefenamic Acids. Bioorganic & Medicinal Chemistry, 20(3), 1296-1305.
  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Progressive Pharmaceutical Research, 17(4), 540-555.
  • de Bruin, N., et al. (2019). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 7, 56.

Sources

A Guide to Evaluating the Anti-Inflammatory Efficacy of 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid: A Comparative Analysis with Established NSAIDs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the field of medicinal chemistry, the exploration of novel molecular scaffolds is paramount to the discovery of next-generation therapeutics. The compound 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid is a structurally intriguing molecule that, to date, lacks extensive characterization in publicly accessible literature. However, its core structure, featuring a phenylpropionic acid moiety, is a classic pharmacophore present in one of the most successful classes of therapeutics: Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). This structural analogy provides a strong scientific rationale for investigating its potential efficacy as an anti-inflammatory agent.

This guide is designed for researchers, scientists, and drug development professionals. It serves as a comprehensive roadmap for evaluating the anti-inflammatory potential of 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid. As no direct efficacy data for this specific compound exists, this document provides a robust, scientifically-grounded framework for its investigation. We will outline the presumptive mechanism of action, benchmark its potential performance against well-established NSAIDs—Ibuprofen, Diclofenac, and Celecoxib—and provide detailed, field-proven experimental protocols for its in vitro and in vivo characterization.

Part 1: The Scientific Rationale and Hypothesized Mechanism of Action

The therapeutic action of NSAIDs is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[1][2] These enzymes, existing as two main isoforms, COX-1 and COX-2, are critical for the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in the inflammatory cascade.[3][4]

  • COX-1 is a constitutively expressed enzyme found in many tissues, including the gastric mucosa and platelets. It plays a homeostatic role in protecting the stomach lining and maintaining platelet function.[5]

  • COX-2 is typically an inducible enzyme, with its expression significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[3][5] Prostaglandins produced by COX-2 mediate the classic signs of inflammation: pain, swelling, and fever.[6]

The central hypothesis is that 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid, due to its structural similarity to known NSAIDs, will function as a COX inhibitor. The key unknown, which this guide will help to elucidate, is its potency and selectivity towards COX-1 versus COX-2. This selectivity profile is a critical determinant of a drug's efficacy and its gastrointestinal side-effect profile.[3]

The Prostaglandin Synthesis Pathway and NSAID Intervention

Prostaglandin_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2) Thromboxanes (TXA2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation via COX-2 products Homeostasis Gastric Protection, Platelet Aggregation Prostaglandins->Homeostasis via COX-1 products PLA2 Phospholipase A2 NSAIDs Non-Selective NSAIDs (e.g., Ibuprofen) NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition COX2i Selective COX-2 Inhibitors (e.g., Celecoxib) COX2i->COX2 Selective Inhibition

Caption: The arachidonic acid cascade and sites of NSAID intervention.

Comparator Drugs: A Spectrum of COX Selectivity

To provide a meaningful context for the evaluation of our target compound, we will use three well-characterized NSAIDs as benchmarks:

  • Ibuprofen: A classic, non-selective NSAID that inhibits both COX-1 and COX-2. It is widely used for pain and inflammation but carries a risk of gastrointestinal side effects due to COX-1 inhibition.[5][7]

  • Diclofenac: An NSAID that exhibits a preference for COX-2 over COX-1, though it is not considered a highly selective inhibitor.[8][9]

  • Celecoxib: A selective COX-2 inhibitor (a "coxib") designed to provide anti-inflammatory effects with a reduced risk of gastrointestinal complications compared to non-selective NSAIDs.[6][10][11]

Part 2: Benchmarking Performance - Comparative In Vitro Data

The initial and most critical step in characterizing a potential NSAID is to determine its half-maximal inhibitory concentration (IC50) against both COX-1 and COX-2 enzymes. This in vitro data provides a quantitative measure of potency and selectivity. The ratio of COX-1 IC50 to COX-2 IC50 is a key metric for predicting the therapeutic window and potential for side effects. A higher ratio indicates greater selectivity for COX-2.

Below is a summary of published IC50 values for our comparator drugs. It is important to note that absolute IC50 values can vary between different assay formats (e.g., purified enzyme vs. whole blood assays). The data presented here is collated from multiple sources to provide a representative range.

DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-1/COX-2 Selectivity RatioReference(s)
Ibuprofen 12 - 1380 - 370~0.15 - 0.04 (Prefers COX-1)[7][9][12]
Diclofenac 0.0760.026~2.9[9]
Celecoxib 820.04 - 6.8~12 - >2000[9][11][12]

The goal for 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid would be to determine its position within this comparative landscape.

Part 3: A Framework for Efficacy Testing - Experimental Protocols

The following protocols represent a standard, robust workflow for the initial characterization of a novel anti-inflammatory compound.

A. In Vitro Efficacy: Cyclooxygenase (COX) Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of COX-1 and COX-2. An ELISA-based method to quantify the production of Prostaglandin E2 (PGE2) is a common and reliable approach.[13]

Objective: To determine the IC50 values of 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid against human recombinant COX-1 and COX-2.

Methodology:

  • Preparation of Reagents:

    • Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Reconstitute human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions.

    • Prepare a stock solution of the test compound (and comparator drugs) in a suitable solvent (e.g., DMSO).

    • Prepare a solution of arachidonic acid (substrate) and co-factors (e.g., hematin, glutathione).

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, enzyme (either COX-1 or COX-2), and a dilution series of the test compound or a known inhibitor (e.g., Ibuprofen, Celecoxib). Include a vehicle control (DMSO) and a no-enzyme control.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

    • Incubate for a defined period (e.g., 10 minutes) at 37°C.

    • Stop the reaction by adding a stopping solution (e.g., a solution of HCl).

  • Quantification of PGE2:

    • The amount of PGE2 produced in each well is quantified using a competitive PGE2 ELISA kit, following the manufacturer's protocol. Briefly, the reaction mixture is transferred to an antibody-coated plate along with a PGE2-peroxidase conjugate.

    • After incubation and washing steps, a substrate for the peroxidase is added, and the color development is measured using a plate reader at the appropriate wavelength (e.g., 405-420 nm).[14] The intensity of the color is inversely proportional to the amount of PGE2 produced.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage inhibition against the log concentration of the inhibitor.

    • Determine the IC50 value using a non-linear regression analysis (log(inhibitor) vs. response -- variable slope).

COX_Assay_Workflow Start Start Prep Prepare Reagents: Enzyme (COX-1/COX-2), Buffer, Test Compound, Substrate Start->Prep Plate Plate Enzyme and Dilution Series of Test Compound Prep->Plate PreIncubate Pre-incubate at 37°C (15 min) Plate->PreIncubate React Initiate Reaction with Arachidonic Acid PreIncubate->React Incubate Incubate at 37°C (10 min) React->Incubate Stop Stop Reaction (e.g., with HCl) Incubate->Stop ELISA Quantify PGE2 Production using Competitive ELISA Stop->ELISA Analyze Calculate % Inhibition and Determine IC50 Values ELISA->Analyze End End Analyze->End

Caption: Workflow for the in vitro COX inhibition assay.

B. In Vivo Efficacy: Carrageenan-Induced Paw Edema Model

This is a classic and highly reproducible animal model for evaluating the acute anti-inflammatory activity of novel compounds.[15] The injection of carrageenan, a seaweed-derived polysaccharide, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling).

Objective: To assess the ability of 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid to reduce acute inflammation in vivo.

Methodology:

  • Animal Acclimatization and Grouping:

    • Use adult male Wistar or Sprague-Dawley rats (180-220g).

    • Acclimatize animals for at least one week before the experiment.

    • Randomly assign animals to groups (n=6-8 per group):

      • Group 1: Vehicle Control (e.g., 0.5% carboxymethyl cellulose, orally)

      • Group 2: Positive Control (e.g., Diclofenac, 10 mg/kg, orally)

      • Groups 3-5: Test Compound at three different doses (e.g., 10, 30, 100 mg/kg, orally)

  • Dosing and Inflammation Induction:

    • Administer the vehicle, positive control, or test compound to the respective groups via oral gavage.

    • One hour after drug administration, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the volume of the injected paw immediately after the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

    • Paw volume is typically measured using a plethysmometer, which quantifies water displacement.

  • Data Analysis:

    • Calculate the paw volume increase (edema) at each time point by subtracting the initial paw volume (time 0) from the volume at that time point.

    • Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group using the formula:

      • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test like Dunnett's) to determine if the observed reductions in edema are statistically significant.

Paw_Edema_Workflow Start Start Group Group and Acclimatize Rats Start->Group Dose Administer Test Compound, Positive Control, or Vehicle (Oral) Group->Dose Induce Inject Carrageenan into Hind Paw (1 hr post-dose) Dose->Induce Measure_T0 Measure Initial Paw Volume (T=0) (Plethysmometer) Induce->Measure_T0 Measure_Intervals Measure Paw Volume at 1, 2, 3, 4, 5 hours Measure_T0->Measure_Intervals Calculate Calculate Paw Volume Increase and % Inhibition Measure_Intervals->Calculate Analyze Statistical Analysis (e.g., ANOVA) Calculate->Analyze End End Analyze->End

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

Part 4: Synthesizing the Evidence and Future Directions

The successful execution of the protocols outlined in this guide will provide a foundational dataset for 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid.

  • Interpreting the In Vitro Data: The IC50 values will immediately classify the compound. If it demonstrates potent inhibition of COX-2 with a high COX-1/COX-2 ratio (significantly greater than that of Diclofenac and approaching Celecoxib), it would be a highly promising candidate for a novel, potentially gastro-safe, anti-inflammatory drug. Conversely, if it is a potent but non-selective inhibitor, its profile would be more akin to Ibuprofen.

  • Correlating with In Vivo Results: The paw edema model will validate the in vitro findings. A dose-dependent reduction in inflammation would confirm its anti-inflammatory activity in a complex biological system. The effective dose range in this model can then be used to guide dosing in further preclinical studies, such as models for arthritis or analgesia.

This structured, comparative approach ensures that the initial characterization of 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid is not performed in a vacuum. By benchmarking its performance against established drugs with known clinical profiles, researchers can rapidly and efficiently assess its therapeutic potential and make informed decisions about its future development trajectory.

References

  • Riendeau, D., et al. (2001). Etoricoxib (MK-0663): preclinical profile and comparison with other agents that selectively inhibit cyclooxygenase-2. Journal of Pharmacology and Experimental Therapeutics, 296(2), 558-566.
  • Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-inflammatory Drugs (NSAIDs). In StatPearls. StatPearls Publishing. Available at: [Link]

  • Wikipedia contributors. (2024, January 19). Cyclooxygenase-2 inhibitor. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]

  • Physician's Weekly. (2024, December 26). COX-2 and COX-1 Inhibition Rates in Diclofenac Sodium Formulations. Retrieved January 26, 2026, from [Link]

  • Schwartz, J. I., et al. (2015). Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. The American Journal of Managed Care, 21(2 Suppl), S31-S41. Available at: [Link]

  • Kawai, S., et al. (2002). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes.
  • Chan, C. C., et al. (1999). Rofecoxib [Vioxx, MK-0966; 4-(4-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles. Journal of Pharmacology and Experimental Therapeutics, 290(2), 551-560.
  • Cleveland Clinic. (2022, May 24). COX-2 Inhibitors. Retrieved January 26, 2026, from [Link]

  • Bindu, S., et al. (2020). Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. Biochemical Pharmacology, 180, 114147.
  • El-Sayed, M. A. A., et al. (2024). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 29(1), 241.
  • Ouellet, M., & Percival, M. D. (2007). An ELISA method to measure inhibition of the COX enzymes.
  • Wikipedia contributors. (2024, January 21). Prostaglandin. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]

  • Dhibi, S., et al. (2019). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress.
  • Wikipedia contributors. (2024, January 23). Nonsteroidal anti-inflammatory drug. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]

  • Vane, J. R., & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American Journal of Medicine, 104(3A), 2S-8S.
  • Jiang, X., et al. (2021). Prostaglandin Synthesis and Their Receptors in the Central Nervous System. Frontiers in Pharmacology, 12, 730873.
  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115-121.
  • Furlan, A. (2018, March 12). Pharmacology - Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) [Video]. YouTube. Retrieved from [Link]

  • Cleveland Clinic. (2023, July 24). NSAIDs (Nonsteroidal Anti-Inflammatory Drugs). Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). The pathway for the synthesis of prostaglandins, their respective... [Image]. Retrieved January 26, 2026, from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth operational framework for the safe handling and disposal of 3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid. Designed for drug discovery and development professionals, this document moves beyond a simple checklist, offering a procedural and causal analysis to ensure every step is grounded in scientific integrity and best safety practices.

Immediate Hazard Assessment & Chemical Profile

Before handling this compound, it is critical to understand its structural components and the hazards they imply. The molecule's reactivity is a composite of its carboxylic acid function, its fluorinated aromatic core, and the unique trifluoromethoxy group.

  • Propionic Acid Moiety: Confers acidic properties. Concentrated organic acids can cause skin and eye irritation or chemical burns upon direct contact.

  • Fluorinated Phenyl Ring: The carbon-fluorine bond is exceptionally strong, generally rendering this part of the molecule stable. However, under high-energy conditions such as combustion, fluorinated aromatic compounds can decompose to release highly toxic fumes, including hydrogen fluoride (HF).

  • Trifluoromethoxy (-OCF3) Group: This group is highly lipophilic and metabolically stable, which enhances a molecule's ability to cross biological membranes.[1][2] While the -OCF3 group itself is generally inert, its presence contributes to the overall toxicological profile and reinforces the need to prevent exposure.[1]

A Safety Data Sheet (SDS) for the structurally analogous compound, 3-[3-Fluoro-5-(trifluoromethoxy)phenyl]propionic acid, confirms the primary hazards as irritation to the skin, eyes, and respiratory system.[3]

Key Hazards Summary:

Hazard TypeDescriptionPrimary Route of Exposure
Skin Irritation May cause redness and irritation upon contact.[3]Dermal
Eye Irritation May cause redness, watering, and serious irritation.[3]Ocular
Respiratory Irritation Inhalation of dust may irritate the throat and respiratory tract, causing coughing or wheezing.[3]Inhalation
Thermal Decomposition Emits toxic fumes upon combustion.[3]Inhalation

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a procedural step but a direct response to the identified chemical risks. All handling of this compound must, at a minimum, be performed within a certified chemical fume hood to control vapor and dust exposure.

Eye and Face Protection

Chemical splash goggles are the mandatory minimum for eye protection.[4] Given the acidic and irritant nature of the compound, standard safety glasses do not provide an adequate seal against splashes or fine particulates.

  • Causality: The carboxylic acid function presents a direct chemical splash hazard. A splash to the eye could cause serious, irreversible damage.

  • Enhanced Protection: When handling larger quantities (>10g) or performing vigorous reactions with a higher risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.[4]

Hand Protection

Given the compound's aromatic and fluorinated nature, a robust glove strategy is essential. Double-gloving is recommended to provide layered protection and a clear indicator of a breach.

  • Recommended Combination:

    • Inner Glove: Nitrile. Provides excellent dexterity and splash resistance for incidental contact.

    • Outer Glove: Thicker gauge nitrile or neoprene. Offers enhanced chemical resistance.

  • Causality: While the compound is a solid, it will be handled in various solvents. The choice of glove must be compatible with both the compound and the solvent used. Always consult a glove manufacturer's compatibility chart for the specific solvents in your protocol.[4] Before use, visually inspect gloves for any signs of degradation or pinholes.

Body Protection

A flame-resistant lab coat is required to protect against splashes and as a barrier against fine dust.

  • Causality: The lab coat protects street clothes and skin from contamination.[5] Ensure the coat is fully buttoned and the sleeves are not rolled up. For tasks involving significant quantities, a chemically resistant apron should be worn over the lab coat.

Respiratory Protection

Respiratory protection is necessary when engineering controls cannot guarantee exposure levels remain below safe limits.

  • Standard Operations: For handling small quantities (<1g) entirely within a properly functioning chemical fume hood, a respirator may not be required.

  • Required Use: A NIOSH-approved respirator with a particle filter (e.g., an N95 or a half-mask respirator with P100 cartridges) is required when weighing the solid compound outside of a containment hood or when there is a potential for aerosol or dust generation.[3]

  • Causality: The SDS for the analogous compound identifies inhalation as a key exposure route causing respiratory irritation.[3] Preventing the inhalation of fine particulates is paramount.

Operational Workflow: From Bench to Disposal

A disciplined, step-by-step approach minimizes the risk of exposure and contamination at every stage of the workflow.

Pre-Handling Safety Checklist
  • Verify Fume Hood: Confirm the chemical fume hood has a current certification and is drawing correctly.

  • Locate Safety Equipment: Identify the locations of the nearest safety shower, eyewash station, and appropriate fire extinguisher.

  • Don PPE: Wear all required PPE as outlined in Section 2 before entering the handling area.

  • Prepare Waste Containers: Ensure designated, clearly labeled waste containers for fluorinated solid and liquid waste are available in the hood.

Step-by-Step Handling Protocol
  • Weighing:

    • Ideally, weigh the compound in a ventilated balance enclosure or within the fume hood on a tared weigh paper or in a container.

    • If a balance enclosure is unavailable, wear a particle-filter respirator.

    • Use spatulas and tools that minimize the generation of dust.

  • Dissolving/Reaction Setup:

    • Perform all transfers and solution preparations within the fume hood.

    • Add the solid to the solvent slowly to avoid splashing.

    • If heating the reaction, ensure the setup includes a condenser to minimize the release of vapors.

  • Post-Reaction Workup & Decontamination:

    • Allow all apparatus to cool to room temperature within the fume hood before disassembling.

    • Rinse all contaminated glassware with a suitable solvent (e.g., acetone, ethanol), collecting the initial rinsate as hazardous waste.

    • Wash glassware thoroughly with soap and water.

  • Spill Management:

    • Small Spills (Solid): Gently sweep up the material, avoiding dust creation, and place it in the designated solid waste container. Clean the area with a damp cloth, which should also be disposed of as hazardous waste.

    • Small Spills (Liquid Solution): Absorb with a chemical absorbent pad or inert material (e.g., vermiculite). Place the contaminated absorbent in the solid waste container.

The following diagram illustrates the necessary decision-making process for selecting appropriate PPE based on the experimental task.

PPE_Decision_Tree Start Start: Handling Compound? FumeHood Work in Chemical Fume Hood? Start->FumeHood Weighing Weighing Solid? FumeHood->Weighing Yes SmallScale Small Scale (<1g)? Weighing->SmallScale Yes LargeScale Large Scale (>10g) or Splash Risk? Weighing->LargeScale No (Solution Handling) BasePPE Minimum PPE: - Splash Goggles - Lab Coat - Double Nitrile Gloves SmallScale->BasePPE Yes (In enclosure) Respirator Add Particle Respirator (N95 / P100) SmallScale->Respirator No (Outside enclosure) FaceShield Add Full Face Shield LargeScale->FaceShield Yes End Proceed with Task LargeScale->End No BasePPE->LargeScale Respirator->BasePPE FaceShield->End

Caption: PPE selection decision tree for handling the compound.

Decontamination and Disposal Plan

The persistence of some fluorinated organic compounds in the environment necessitates a rigorous disposal plan.[6] All waste generated must be treated as hazardous.

Waste Segregation and Collection

A dedicated waste stream is crucial for managing fluorinated compounds. The following diagram outlines the logical flow of materials from use to final disposal.

Disposal_Workflow cluster_lab Laboratory Operations cluster_waste Waste Generation & Segregation Compound Solid Compound Reaction Experimentation Compound->Reaction Solvent Solvent Solvent->Reaction SolidWaste Contaminated Solids (PPE, paper, absorbent) Reaction->SolidWaste Used PPE, Spill Debris LiquidWaste Fluorinated Liquid Waste (solutions, rinsate) Reaction->LiquidWaste Solutions, Glassware Rinsate Disposal Hazardous Waste Disposal Vendor SolidWaste->Disposal LiquidWaste->Disposal

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid
Reactant of Route 2
3-[5-Fluoro-2-(trifluoromethoxy)phenyl]propionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.